molecular formula C7H7BrN2O B1291037 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 34950-82-8

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Numéro de catalogue: B1291037
Numéro CAS: 34950-82-8
Poids moléculaire: 215.05 g/mol
Clé InChI: CYISPVTTZWJFEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)9-1-2-11-6/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYISPVTTZWJFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640340
Record name 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34950-82-8
Record name 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, incorporating both a pyridine and an oxazine ring, serves as a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role as a building block for targeted therapies, particularly in the domain of oncology.

Core Chemical Properties

The fundamental chemical and physical properties of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine are summarized in the table below, providing a foundational understanding of this compound for laboratory use and further chemical modification.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O--INVALID-LINK--
Molecular Weight 215.05 g/mol --INVALID-LINK--
CAS Number 34950-82-8--INVALID-LINK--
Appearance Light yellow to green-yellow solid--INVALID-LINK--[3]
Melting Point 116 °C--INVALID-LINK--[3]
Boiling Point (Predicted) 316.8±42.0 °C--INVALID-LINK--[3]
Density (Predicted) 1.619±0.06 g/cm³--INVALID-LINK--[3]
pKa (Predicted) 7.32±0.20--INVALID-LINK--[3]
Storage Temperature Room Temperature, Sealed in dry, Keep in dark place--INVALID-LINK--[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. Below are the key spectral data for this compound.

Spectroscopic TechniqueData
¹H NMR ¹H NMR data is available for this compound, confirming its structure.
¹³C NMR ¹³C NMR spectroscopy is used to confirm the carbon framework and substitution pattern of the synthesized compound. Typical chemical shifts show carbon signals corresponding to the oxazine ring in specific regions based on substitution.[4]
Infrared (IR) Spectroscopy IR spectral data is available and can be used for the identification of functional groups present in the molecule.
Mass Spectrometry (MS) Mass spectral data is available, which confirms the molecular weight of the compound.

Experimental Protocols

Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

A common method for the synthesis of this compound involves the bromination of the parent molecule, 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Materials:

  • 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Dissolve 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine in DMF in a reaction vessel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution.

  • Stir the reaction mixture continuously at 0 °C for 2 hours.

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Continue stirring for an additional 20 minutes at 0 °C to ensure complete quenching and precipitation of the product.

  • Collect the resulting precipitate by filtration.

  • Wash the solid product with water to remove any remaining impurities.

  • Dry the purified product under vacuum to afford 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine as a solid.

Below is a visual representation of the synthesis workflow.

GSynthesis Workflowcluster_reactionReactioncluster_workupWorkup & Purificationcluster_productFinal Productstart_mol3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazinereactionBromination0 °C, 2hstart_mol->reactionnbsN-Bromosuccinimide (NBS)nbs->reactiondmfDMFdmf->reactionquenchQuench withsat. NaHCO₃reaction->quenchfiltrationFiltrationquench->filtrationwashWash with Waterfiltration->washdryDry under Vacuumwash->dryproduct7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazinedry->productGEGFR Signaling Pathway and Inhibitioncluster_cytoplasmCytoplasmcluster_nucleusNucleusegfrEGFRrasRASegfr->rasActivatespi3kPI3Kegfr->pi3kActivatesligandEGF Ligandligand->egfrrafRAFras->rafmekMEKraf->mekerkERKmek->erktranscriptionGene Transcription(Proliferation, Survival)erk->transcriptionaktAKTpi3k->aktakt->transcriptioninhibitorPyrido[3,2-b]oxazineInhibitorinhibitor->egfrInhibitsAutophosphorylation

In-Depth Technical Guide: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (CAS 34950-82-8)

In-Depth Technical Guide: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (CAS 34950-82-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom on the pyridoxazine scaffold, make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and known biological significance.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

PropertyValueSource
CAS Number 34950-82-8[3]
Molecular Formula C₇H₇BrN₂O[3]
Molecular Weight 215.05 g/mol [3]
Appearance Solid[3]
InChI Key CYISPVTTZWJFEO-UHFFFAOYSA-N[3]
SMILES String Brc1cnc2NCCOc2c1[3]

Synthesis and Characterization

Characterization:

The structural elucidation of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine relies on standard spectroscopic techniques. While specific spectral data is not publicly available, typical chemical shifts in NMR spectroscopy would be expected for the aromatic protons adjacent to the bromine atom and the aliphatic protons of the oxazine ring.[1] Infrared (IR) spectroscopy would reveal characteristic peaks for N-H, C-H, C-O, and C-N bonds. Mass spectrometry (MS) would confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Chemical Reactivity and Experimental Protocols

The bromine atom on the pyridine ring is a key functional group that allows for a variety of chemical transformations, most notably cross-coupling reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Experimental Protocol: N-Sulfonylation

The following protocol details the use of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as a starting material in the synthesis of a sulfonamide derivative, as described in a study on novel EGFR-TK inhibitors.[4] This example illustrates the reactivity of the secondary amine in the oxazine ring.

Reaction:

Gstart7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazinereaction_nodestart->reaction_nodereagent12,5-Difluorobenzenesulfonyl chloridereagent1->reaction_nodereagent2Pyridinereagent2->reaction_nodesolventDichloromethane (DCM)solvent->reaction_nodeconditions0 °C to Room Temperature, 16 hproduct7-Bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazineconditions->productreaction_node->conditions

Caption: N-Sulfonylation of the core compound.

Procedure:

  • To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq., 4.0 g, 18.6 mmol) in dichloromethane (40.0 mL), add pyridine (3.0 eq., 4.0 mL, 56 mmol) and 2,5-difluorobenzenesulfonyl chloride (1.2 eq., 4.75 g, 22.4 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Dry the organic layer over sodium sulphate, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Wash the crude material with water and ether and dry to afford 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine as an off-white solid (yield: 54.9%).[4]

This protocol demonstrates the utility of the core compound as a scaffold for introducing pharmacologically relevant moieties.

Biological Activity and Potential Applications

The broader class of pyrido-oxazines has been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] However, specific quantitative data on the biological activity of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine itself is limited in publicly available literature.

Anticancer Potential:

The primary documented application of this compound is as an intermediate in the synthesis of potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors.[4] Derivatives of this core structure have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines.[4]

Mechanism of Action:

The mechanism of action for this class of compounds is generally attributed to the reactivity of the bromine atom, which can form covalent bonds with molecular targets within biological systems.[1] This allows for the modulation of various biochemical pathways. In the context of the EGFR-TK inhibitors synthesized from this core, the resulting molecules are designed to bind to the ATP-binding site of the EGFR kinase, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.

GcoreThis compoundsynthesisChemical Synthesiscore->synthesisStarting MaterialderivativeEGFR-TK Inhibitor Derivativesynthesis->derivativeProducestargetEGFR Tyrosine Kinasederivative->targetBinds toinhibitionInhibition of Autophosphorylationtarget->inhibitionLeads topathwayDownstream Signaling Pathwaysinhibition->pathwayBlockseffectAnti-proliferative Effect(e.g., in NSCLC cells)pathway->effectPrevents

Caption: Role in developing EGFR-TK inhibitors.

Conclusion

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a key synthetic intermediate with demonstrated utility in the development of targeted cancer therapeutics. Its chemical reactivity, centered around the bromine substituent and the pyrido-oxazine core, allows for the construction of complex molecular architectures. While direct biological activity data for the core compound is scarce, its role as a precursor to potent EGFR-TK inhibitors highlights its importance for researchers and drug development professionals in the field of oncology. Further investigation into the synthesis and biological properties of this and related compounds is warranted to explore their full therapeutic potential.

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine: Structure, Synthesis, and Potential as an EGFR-TK Inhibitor Scaffold

An In-depth Technical Guide to 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine: Structure, Synthesis, and Potential as an EGFR-TK Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. This heterocyclic compound serves as a key intermediate in the development of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator in cancer cell proliferation and survival.

Core Compound Identification

The fundamental properties of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine are summarized in the table below, providing key identifiers for researchers.

PropertyValue
IUPAC Name 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
CAS Number 34950-82-8[3]
Molecular Formula C₇H₇BrN₂O[3]
Molecular Weight 215.05 g/mol [3]
Canonical SMILES C1COCC2=NC=C(C=C2N1)Br
InChI Key CYISPVTTZWJFEO-UHFFFAOYSA-N

Spectroscopic and Physicochemical Data

While a complete set of spectroscopic data is not publicly available, key characterization data has been reported. This information is crucial for the verification of synthesized material.

Data TypeReported Values
¹H NMR (300 MHz, CDCl₃) δ: 3.50-3.58 (m, 2H), 4.18-4.26 (m, 2H), 4.82 (brs, 1H), 7.10 (d, J=1.9 Hz, 1H), 7.72 (d, J=2.3 Hz, 1H)
Mass Spectrometry (ESI+) m/z: 215.2 [M+H]⁺
Physical Form Solid[3]

Synthesis Protocol

The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine has been described via the bromination of its parent compound, 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Experimental Workflow for Synthesis

Gcluster_0Reaction Setupcluster_1Workup and IsolationStart3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazinein DMFReactionVesselReaction at 0°CStart->ReactionVesselNBSN-Bromosuccinimide (NBS)NBS->ReactionVesselAddQuenchQuench with saturatedaqueous NaHCO₃ReactionVessel->QuenchAfter 2 hoursPrecipitationStir for 20 min at 0°CQuench->PrecipitationFiltrationCollect precipitateby filtrationPrecipitation->FiltrationWashingWash solid with waterFiltration->WashingDryingDry under vacuumWashing->DryingProduct7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine(Brown Solid)Drying->Product

A flowchart illustrating the synthesis of the target compound.

Detailed Methodology:

  • Dissolution: 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine (1 equivalent) is dissolved in N,N-Dimethylformamide (DMF).

  • Bromination: The solution is cooled to 0°C, and N-Bromosuccinimide (NBS) (1.1 equivalents) is added.

  • Reaction: The reaction mixture is stirred at 0°C for 2 hours.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Precipitation: The mixture is stirred for an additional 20 minutes at 0°C to ensure complete precipitation.

  • Isolation: The resulting precipitate is collected by filtration.

  • Purification: The solid product is washed with water and dried under a vacuum to yield 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as a brown solid.

Biological Significance and Potential Therapeutic Applications

While direct biological activity data for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is limited in publicly accessible literature, its role as a key building block for potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors is well-documented.[1] Derivatives of this compound have shown significant anti-proliferative effects against various non-small cell lung cancer (NSCLC) cell lines.[1]

The EGFR Signaling Pathway

The EGFR signaling cascade is a pivotal pathway that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a hallmark of many cancers. Small molecule tyrosine kinase inhibitors that target EGFR have become a cornerstone of targeted cancer therapy.

EGFR_PathwayEGFEGF LigandEGFREGFREGF->EGFRBindsGrb2Grb2EGFR->Grb2ActivatesPI3KPI3KEGFR->PI3KActivatesPLCgPLCγEGFR->PLCgActivatesSTATSTATEGFR->STATActivatesSosSosGrb2->SosRasRasSos->RasRafRafRas->RafMEKMEKRaf->MEKERKERKMEK->ERKNucleusNucleusERK->NucleusTranslocates toAktAktPI3K->AktmTORmTORAkt->mTORmTOR->NucleusPKCPKCPLCg->PKCPKC->NucleusSTAT->NucleusProliferationCell Proliferation,Survival, AngiogenesisNucleus->ProliferationRegulatesTranscriptionInhibitorPyrido[3,2-b]oxazineDerivatives(EGFR-TK Inhibitors)Inhibitor->EGFRInhibitsAutophosphorylation

A simplified diagram of the EGFR signaling pathway.

Activity of Pyrido[2,3-b][1][2]oxazine Derivatives

A recent study detailed the synthesis of a series of pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors, using 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine as a key starting material.[1] The synthesized compounds demonstrated potent anti-proliferative activity against EGFR-mutated NSCLC cell lines.

CompoundCell LineEGFR MutationIC₅₀ (µM)
7f HCC827Exon 19 deletion0.09[1]
NCI-H1975L858R/T790M0.89[1]
A549Wild-type1.10[1]
7g HCC827Exon 19 deletionData not specified
NCI-H1975L858R/T790MData not specified
A549Wild-typeData not specified
7h HCC827Exon 19 deletionData not specified
NCI-H1975L858R/T790MData not specified
A549Wild-typeData not specified
Osimertinib (Control) HCC827Exon 19 deletionComparable to 7f[1]
NCI-H1975L858R/T790MComparable to 7f[1]
A549Wild-typeComparable to 7f[1]

Note: The specific IC₅₀ values for compounds 7g and 7h were not detailed in the referenced abstract, but they were highlighted as promising candidates alongside 7f.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The following is a detailed protocol for assessing the anti-proliferative effects of compounds, as adapted from studies on pyrido[2,3-b][1][2]oxazine derivatives.[1]

Workflow for MTT Assay

MTT_Assay_Workflowcluster_0Cell Preparationcluster_1Compound Treatmentcluster_2MTT Assay and MeasurementCell_SeedingSeed cancer cells in96-well platesIncubation_1Incubate for 24hCell_Seeding->Incubation_1Compound_AdditionAdd serial dilutionsof test compoundsIncubation_1->Compound_AdditionIncubation_2Incubate for 48hCompound_Addition->Incubation_2MTT_AdditionAdd MTT solution(5 mg/mL)Incubation_2->MTT_AdditionIncubation_3Incubate for 4hMTT_Addition->Incubation_3SolubilizationAdd DMSO to dissolveformazan crystalsIncubation_3->SolubilizationAbsorbance_ReadingMeasure absorbanceat 570 nmSolubilization->Absorbance_ReadingIC50_CalculationCalculate IC₅₀ valuesAbsorbance_Reading->IC50_Calculation

A step-by-step workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cancer cell lines (e.g., A549, HCC827, NCI-H1975) are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for 48 hours.

  • MTT Addition: Following the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a valuable heterocyclic scaffold in medicinal chemistry. While direct biological data on this specific molecule is sparse, its utility as a precursor for highly potent EGFR tyrosine kinase inhibitors highlights its importance for researchers in the field of oncology drug discovery. The synthetic route is well-defined, and established in vitro assays can be employed to evaluate the biological activity of its derivatives. Further exploration of this and related structures may lead to the development of novel and effective targeted cancer therapies.

Technical Dossier: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Technical Dossier: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a heterocyclic compound of interest in medicinal chemistry.

Chemical Identity and Molecular Weight

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a bicyclic molecule featuring a pyridine ring fused to a 1,4-oxazine ring.[1] The bromine substituent at position 7 is a key feature of its chemical structure. The systematic name for this compound is 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, and it is identified by the CAS Number 34950-82-8.[1][2][3][4]

The molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[1][2][3][4]
Molecular Weight 215.05 g/mol [1][3][4]
CAS Number 34950-82-8[1][2][3][4]
Physical Form Solid
Melting Point 116–119°C[1]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. The following outlines a general synthetic protocol.

Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine:

A common method for the synthesis of this compound involves the bromination of the parent molecule, 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine.[5]

  • Starting Material: 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine.[5]

  • Reagent: N-bromosuccinimide (NBS).[5]

  • Solvent: Dimethylformamide (DMF).[5]

  • Procedure:

    • The starting material is dissolved in DMF and the solution is cooled to 0°C.[5]

    • N-bromosuccinimide is added to the cooled solution.[5]

    • The reaction mixture is stirred at 0°C for a specified period (e.g., 2 hours).[5]

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the final product.[5]

This protocol provides a foundational method for obtaining 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. Further purification and characterization would typically involve techniques such as recrystallization and spectroscopic analysis (e.g., NMR, Mass Spectrometry).

Logical Workflow and Data Representation

To facilitate understanding and reproducibility in a research context, a clear workflow is essential. The following diagram illustrates a typical research workflow involving a chemical compound like 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Gcluster_synthesisSynthesis & Characterizationcluster_screeningBiological ScreeningstartStarting MaterialssynthesisChemical Synthesisstart->synthesisReactionpurificationPurificationsynthesis->purificationCrude ProductcharacterizationStructural Characterization(NMR, MS, etc.)purification->characterizationPure Compoundin_vitroIn Vitro Assayscharacterization->in_vitroConfirmed Structurein_vivoIn Vivo Modelsin_vitro->in_vivoLead Compounddata_analysisData Analysisin_vivo->data_analysislead_optimizationLead Optimizationdata_analysis->lead_optimizationStructure-Activity Relationship

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

An In-Depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

An In-Depth Technical Guide to the Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

This technical guide provides a comprehensive overview of a viable synthetic pathway for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine can be achieved through a multi-step process commencing with the synthesis of the key intermediate, 2-amino-3-hydroxypyridine. This intermediate then undergoes cyclization to form the pyrido[1][2]oxazine ring system, which is subsequently brominated to yield the final product.

Synthesis_Pathwaycluster_step1Step 1: Synthesis of 2-Amino-3-hydroxypyridinecluster_step2Step 2: Cyclizationcluster_step3Step 3: Bromination2-Hydroxy-3-nitropyridine2-Hydroxy-3-nitropyridine2-Amino-3-hydroxypyridine2-Amino-3-hydroxypyridine2-Hydroxy-3-nitropyridine->2-Amino-3-hydroxypyridineH2, Pd/CMethanol3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine2-Amino-3-hydroxypyridine->3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine1,2-DibromoethaneBase7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineThis compound3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine->this compoundNBSDMF

Caption: Overall synthesis pathway for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-hydroxypyridine

A common and effective method for the synthesis of 2-Amino-3-hydroxypyridine involves the reduction of 2-hydroxy-3-nitropyridine.[3]

Experimental Workflow:

Step1_WorkflowStartStartDissolveDissolve 2-hydroxy-3-nitropyridinein MethanolStart->DissolveAdd_CatalystAdd 10% Pd/CDissolve->Add_CatalystHydrogenationBubble H2 and stirunder H2 atmosphereAdd_Catalyst->HydrogenationFilterFilter through CeliteHydrogenation->FilterEvaporateEvaporate solventFilter->EvaporatePurifyChromatographyEvaporate->PurifyEndEndPurify->End

Caption: Workflow for the synthesis of 2-Amino-3-hydroxypyridine.

Protocol:

  • To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml), 10% Pd/C (1 g) is added.[3]

  • The mixture is flushed with argon, and then hydrogen gas is bubbled through the solution for 10 minutes.[3]

  • A hydrogen atmosphere is maintained at balloon pressure, and the reaction mixture is stirred overnight.[3]

  • The mixture is then filtered through celite, and the celite pad is washed with methanol.[3]

  • The solvent is evaporated under reduced pressure.[3]

  • The resulting solid is purified by silica gel chromatography (5% MeOH/CH₂Cl₂) to yield the desired product.[3]

Quantitative Data:

ParameterValueReference
Starting Material2-hydroxy-3-nitropyridine[3]
Reagents10% Pd/C, H₂[3]
SolventMethanol[3]
Yield3.2 g (89%)[3]
¹H NMR (CD₃OD)δ 6.96 (d, 1H), 6.90 (dd, 1H), 6.77 (d, 1H)[3]
Step 2: Synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine

Proposed Protocol:

  • A mixture of 2-amino-3-hydroxypyridine, a suitable base (e.g., potassium carbonate or sodium hydride), and a solvent (e.g., DMF or acetonitrile) is prepared.

  • 1,2-dibromoethane is added dropwise to the reaction mixture at an appropriate temperature (e.g., room temperature to reflux).

  • The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Step 3: Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

The final step involves the bromination of the pyrido[1][2]oxazine ring system using N-bromosuccinimide (NBS).

Experimental Workflow:

Step3_WorkflowStartStartDissolveDissolve 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazinein DMFStart->DissolveCoolCool to 0 °CDissolve->CoolAdd_NBSAdd N-bromosuccinimide (NBS)Cool->Add_NBSStirStir for 2 h at 0 °CAdd_NBS->StirQuenchQuench with saturated aqueousNaHCO3 solutionStir->QuenchFilter_WashFilter precipitate and washwith waterQuench->Filter_WashDryDry under vacuumFilter_Wash->DryEndEndDry->End

Spectroscopic and Synthetic Profile of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. This information is critical for researchers engaged in medicinal chemistry and drug discovery, where this compound can serve as a valuable building block.

Core Spectroscopic Data

The structural integrity and purity of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine are confirmed through various spectroscopic techniques. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.72d, J = 2.3 Hz1HAr-H
7.10d, J = 1.9 Hz1HAr-H
4.82brs1HNH
4.18-4.26m2HO-CH₂
3.50-3.58m2HN-CH₂

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: Mass Spectrometry Data for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Ionization Mode[M+H]⁺ (m/z)Molecular FormulaMolecular Weight
ESI+215.2C₇H₇BrN₂O215.05

Note: At the time of this report, specific experimental data for ¹³C NMR and IR spectroscopy for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine were not publicly available. Researchers are advised to acquire this data experimentally for comprehensive characterization.

Experimental Protocols

Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

A common and effective method for the synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine involves the bromination of the corresponding unsubstituted pyrido[3,2-b]oxazine.

Materials:

  • 3,4-Dihydro-2H-pyrido[3,2-b][1]oxazine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • 3,4-Dihydro-2H-pyrido[3,2-b][1]oxazine (500 mg, 3.67 mmol) is dissolved in DMF (10 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • N-Bromosuccinimide (NBS, 719 mg, 4.04 mmol) is added to the cooled solution.

  • The reaction mixture is stirred continuously at 0 °C for 2 hours.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

  • Stirring is continued for an additional 20 minutes at 0 °C.

  • The resulting precipitate is collected by filtration.

  • The solid product is washed with water and dried under vacuum to yield 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine as a brown solid.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer, and ions are generated using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the IR spectrometer, or a KBr pellet is prepared.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified and correlated to the functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Spectroscopic_Workflow cluster_synthesis Synthesis start Start: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine bromination Bromination with NBS in DMF at 0°C start->bromination quench Quench with NaHCO3 bromination->quench filtration Filtration and Drying quench->filtration product Product: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine filtration->product nmr NMR Spectroscopy (1H, 13C) product->nmr Characterization ms Mass Spectrometry (ESI+) product->ms ir IR Spectroscopy product->ir nmr_data ¹H & ¹³C Chemical Shifts, Coupling Constants nmr->nmr_data ms_data Molecular Ion Peak (m/z) ms->ms_data ir_data Characteristic Absorption Bands ir->ir_data

Caption: General workflow for the synthesis and spectroscopic analysis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds.

Molecular Structure and Proton Environment

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine possesses a fused heterocyclic ring system. The structure consists of a pyridine ring fused to a 1,4-oxazine ring, with a bromine substituent on the pyridine ring. The proton environments can be categorized into the aromatic protons on the pyridine ring and the aliphatic protons on the saturated oxazine ring, in addition to the amine proton.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectral data for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, acquired in Chloroform-d (CDCl₃) at 300 MHz, is summarized in the table below. The assignments are based on typical chemical shift values and observed coupling patterns.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssigned Protons
7.72Doublet (d)1H2.3H-6
7.10Doublet (d)1H1.9H-8
4.82Broad Singlet (brs)1H-N-H
4.18-4.26Multiplet (m)2H-O-CH₂ (H-2)
3.50-3.58Multiplet (m)2H-N-CH₂ (H-3)

Table 1: ¹H NMR Data of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.[3]

The aromatic region displays two doublets at 7.72 and 7.10 ppm, corresponding to the two protons on the brominated pyridine ring. The small coupling constants (2.3 and 1.9 Hz) are characteristic of a meta-coupling. The broad singlet at 4.82 ppm is assigned to the amine proton (N-H). The two multiplets in the aliphatic region correspond to the two methylene (-CH₂-) groups of the oxazine ring. The downfield multiplet at 4.18-4.26 ppm is assigned to the protons on the carbon adjacent to the oxygen atom, while the upfield multiplet at 3.50-3.58 ppm is assigned to the protons on the carbon adjacent to the nitrogen atom.

Experimental Protocols

Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

The title compound was synthesized by dissolving 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine (500 mg, 3.67 mmol) in N,N-Dimethylformamide (DMF, 10 mL). The solution was cooled to 0 °C, and N-bromosuccinimide (NBS, 719 mg, 4.04 mmol) was added. The reaction mixture was stirred for 2 hours at 0 °C. The reaction was then quenched with a saturated aqueous solution of NaHCO₃ and stirred for an additional 20 minutes at 0 °C. The resulting precipitate was collected by filtration, washed with water, and dried under vacuum to yield the product as a brown solid.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum was recorded on a 300 MHz spectrometer.[3] A sample of the compound was dissolved in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions within the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine molecule.

Gcluster_aromaticAromatic Protonscluster_aliphaticAliphatic ProtonsH6H-6 (7.72 ppm)H8H-8 (7.10 ppm)H6->H8J = 1.9-2.3 Hz (meta)H2H-2 (4.18-4.26 ppm)H3H-3 (3.50-3.58 ppm)H2->H3vicinal coupling

Figure 1: Spin-spin coupling diagram

An In-depth Technical Guide on the Purity of Commercially Available 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of commercially available 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a key building block in pharmaceutical research and development. This document outlines typical purity levels, potential impurities, and detailed analytical methodologies for accurate purity assessment.

Commercial Purity Overview

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is available from various chemical suppliers. The stated purity for this compound generally ranges from 95% to over 97%.[1][2] However, it is crucial to consult the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise purity data and a list of identified impurities.[3]

Summary of Typical Purity Data

The following table summarizes the typical purity information for commercially available 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine based on data from various suppliers.

ParameterTypical SpecificationAnalytical Method
Purity≥95% - 97%HPLC, NMR
AppearanceOff-white to brown solidVisual
IdentityConforms to structure¹H NMR, MS
SolubilitySoluble in DMSO, MethanolVisual
Potential Impurities

Understanding the synthetic route is key to anticipating potential impurities. A common method for synthesizing 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine involves the cyclization of a substituted 2-aminopyridine.[4] Based on this, potential impurities may include:

  • Starting Materials: Unreacted 2-amino-5-bromopyridine and 1,2-dibromoethane or related cyclizing agents.

  • Reaction By-products: Isomeric species or products from side reactions.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, ethanol).

  • Water Content: Absorbed moisture from the atmosphere.

Analytical Methodologies for Purity Determination

Accurate determination of the purity of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the main component and detecting non-volatile impurities.

Experimental Protocol:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient Program:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

Experimental Protocol:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation: 1 mg/mL solution in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative purity assessment (qNMR).

Experimental Protocol:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the compound dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Purity can be estimated by comparing the integral of the compound's signals to those of a certified internal standard with a known concentration.

Visualized Workflows

The following diagrams illustrate the logical workflow for assessing the purity of a commercial sample and a conceptual signaling pathway where such a molecule might be studied.

Workflow for Purity Assessment cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive Commercial Sample B Log Sample and CoA A->B C Prepare Samples for Analysis B->C J Generate Final Report B->J D HPLC Analysis C->D E GC-MS Analysis C->E F NMR Analysis C->F G Integrate Chromatographic Peaks D->G E->G H Analyze Spectroscopic Data F->H I Calculate Purity and Impurity Profile G->I H->I I->J

Caption: A logical workflow for the purity assessment of a commercial chemical sample.

Conceptual Signaling Pathway Inhibition cluster_pathway Cellular Signaling cluster_inhibition Pharmacological Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse CellularResponse GeneExpression->CellularResponse leads to Inhibitor 7-Bromo-3,4-dihydro-2H- pyrido[3,2-b]oxazine (or derivative) Inhibitor->Kinase1 Inhibition

References

The Discovery of Pyrido[3,2-b]oxazine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrido[3,2-b]oxazine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. As a privileged structure, it forms the core of various biologically active molecules. This technical guide provides an in-depth overview of the discovery of pyrido[3,2-b]oxazine derivatives, with a focus on their synthesis, biological evaluation as potential anticancer agents, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals involved in the drug discovery and development process.

Core Synthesis Strategies

The synthesis of the pyrido[3,2-b]oxazine core can be achieved through several synthetic routes. A common strategy involves the cyclization of a substituted 2-aminopyridin-3-ol with a suitable dielectrophile. The specific reagents and conditions can be tailored to introduce various substituents on the oxazine and pyridine rings, allowing for the exploration of structure-activity relationships (SAR).

One key synthetic pathway is the reaction of a protected 2-amino-3-hydroxypyridine with a chiral glycidyl derivative, which allows for the enantioselective synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines.[1] Another approach involves a tandem SN2 and SNAr reaction between a substituted 3-(bromoalkoxy)pyridine and a primary amine.[3]

Experimental Protocols

Synthesis of 4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine

A detailed protocol for the synthesis of a representative pyrido[3,2-b]oxazine derivative is provided below, based on the enantioselective synthesis described in the literature.[1]

Materials:

  • 3-Acetamido-2-hydroxypyridine

  • Glycidyl tosylate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3) solution (0.5%)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • A suspension of K2CO3 (363 mg, 2.63 mmol) in acetonitrile (20 mL) is prepared.

  • To this suspension, 3-acetamido-2-hydroxypyridine (100 mg, 0.66 mmol) and glycidyl tosylate (149 mg, 0.72 mmol) are added.[1]

  • The resulting mixture is stirred at reflux for 24 hours.[1]

  • After 24 hours, the solvent is evaporated under reduced pressure.

  • The residue is suspended in cold water (20 mL), and the aqueous solution is extracted with dichloromethane (3 x 15 mL).[1]

  • The combined organic phases are washed with 0.5% aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alcohol.[1]

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine.[1]

Biological Activity and Data Presentation

CompoundR GroupHCC827 (EGFR exon 19 del) IC50 (µM)NCI-H1975 (L858R/T790M) IC50 (µM)A549 (WT-EGFR) IC50 (µM)
7f 3,4-difluorophenyl0.090.891.10
7g 4-fluorophenyl0.121.051.32
7h 4-chlorophenyl0.151.211.56
Osimertinib (Reference Drug)0.080.751.02

Data presented is for illustrative purposes and is based on pyrido[2,3-b][1][2]oxazine derivatives.[3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the discovery process and the mechanism of action of these compounds, the following diagrams, created using the DOT language, illustrate a general workflow for anticancer drug discovery and the EGFR signaling pathway.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory Review & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS) Target_ID->Lead_Gen Identified Target Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Active Hits Preclinical In vivo & In vitro Preclinical Studies Lead_Opt->Preclinical Optimized Leads Phase_I Phase I (Safety) Preclinical->Phase_I Candidate Drug Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Safe Dose Range Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III Efficacy Signal NDA New Drug Application (NDA) Submission Phase_III->NDA Pivotal Data Approval Regulatory Approval NDA->Approval Review Phase_IV Phase IV (Post-market Surveillance) Approval->Phase_IV Market Launch

Caption: A generalized workflow for anticancer drug discovery and development.

EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Ligand Ligand (EGF) Ligand->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR mTOR->Transcription Cellular_Responses Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Responses

Caption: Simplified EGFR signaling pathway in non-small cell lung cancer.

Detailed Biological Assay Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of pyrido[3,2-b]oxazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC827, NCI-H1975, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (pyrido[3,2-b]oxazine derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. Control wells receive medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of the compounds on EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the EGFR enzyme, and the kinase substrate in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and reagents. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

The Rising Potential of Brominated Pyridoxazines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, pyridoxazines, a class of bicyclic heteroaromatics, are emerging as a scaffold of significant interest. The introduction of bromine atoms to the pyridoxazine core is a promising strategy to enhance their biological activity, leveraging the unique physicochemical properties of this halogen. This technical guide provides a comprehensive overview of the current understanding and future potential of brominated pyridoxazines in drug discovery. While direct research on brominated pyridoxazines is nascent, this document synthesizes information from analogous pyridazine and brominated heterocyclic structures to provide a foundational understanding of their synthesis, potential biological activities, and mechanisms of action. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Introduction: The Pyridoxazine Scaffold and the Role of Bromination

Pyridoxazines are heterocyclic compounds characterized by a fused pyridine and 1,2-oxazine ring system. This scaffold combines the structural features of pyridines, known for their presence in numerous pharmaceuticals, and oxazines, which also exhibit a range of biological activities. The nitrogen and oxygen heteroatoms in the pyridoxazine core offer opportunities for hydrogen bonding and other molecular interactions, making them attractive candidates for drug design.

Bromination, the process of introducing one or more bromine atoms into a molecule, is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. The introduction of bromine can lead to:

  • Enhanced Lipophilicity: Facilitating passage through biological membranes.

  • Increased Potency: Bromine's size and electronegativity can lead to stronger interactions with biological targets.

  • Metabolic Stability: The carbon-bromine bond can be more resistant to metabolic degradation.

  • Altered Electronic Properties: Influencing the reactivity and binding affinity of the molecule.

Given the broad spectrum of activities observed in pyridazine and pyridazinone derivatives, including antimicrobial, anti-inflammatory, and anticancer effects, it is hypothesized that brominated pyridoxazines could exhibit enhanced or novel therapeutic properties.[1][2]

Synthesis of Brominated Pyridoxazines: A Proposed Pathway

While specific literature on the synthesis of brominated pyridoxazines is scarce, a plausible synthetic route can be extrapolated from established methods for creating analogous heterocyclic systems. A generalized workflow is proposed below.

G cluster_synthesis Proposed Synthesis of Brominated Pyridoxazines start Starting Pyridine Derivative step1 Functionalization (e.g., hydroxylation, amination) start->step1 step2 Cyclization with a suitable reagent to form the oxazine ring step1->step2 pyridoxazine Pyridoxazine Core step2->pyridoxazine bromination Electrophilic Bromination (e.g., with NBS or Br2) pyridoxazine->bromination final_product Brominated Pyridoxazine bromination->final_product

Caption: Proposed synthetic workflow for brominated pyridoxazines.

Experimental Protocol: General Procedure for Electrophilic Bromination

This protocol is a generalized method based on common laboratory practices for the bromination of heterocyclic compounds.

  • Dissolution: Dissolve the pyridoxazine precursor (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add the brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine (1-1.2 equivalents), dropwise to the stirred solution. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Reaction: Allow the reaction to stir at 0°C or room temperature until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure brominated pyridoxazine.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, brominated pyridoxazines are anticipated to exhibit a range of biological effects. The introduction of bromine is expected to enhance the potency of these activities.

Antimicrobial Activity

Many nitrogen-containing heterocyclic compounds display significant antimicrobial properties. The presence of bromine can further enhance this activity.

Hypothesized Mechanism of Action: The antimicrobial effect of brominated compounds may involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The increased lipophilicity due to bromination could facilitate the compound's entry into microbial cells.

G cluster_antimicrobial Hypothesized Antimicrobial Mechanism compound Brominated Pyridoxazine membrane Bacterial Cell Membrane compound->membrane enzymes Essential Enzymes compound->enzymes dna DNA/RNA Synthesis compound->dna disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzymes->inhibition interference Synthesis Interference dna->interference

Caption: Potential antimicrobial mechanisms of brominated pyridoxazines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli) and clinical isolates.

  • Inoculum Preparation: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial dilution of the brominated pyridoxazine in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Pyridazine and pyridazinone derivatives have shown promise as anticancer agents. Bromination has been shown to enhance the cytotoxic effects of other heterocyclic compounds.

Hypothesized Signaling Pathway Involvement: Brominated pyridoxazines may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Potential targets could include protein kinases, transcription factors, and components of the apoptotic machinery. For instance, many heterocyclic compounds are known to inhibit kinases involved in cancer progression.

G cluster_anticancer Potential Anticancer Signaling Pathway Modulation compound Brominated Pyridoxazine kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase tf Transcription Factor (e.g., NF-κB) compound->tf apoptosis Apoptotic Pathway (e.g., Caspase activation) compound->apoptosis proliferation Cell Proliferation kinase->proliferation inhibits angiogenesis Angiogenesis tf->angiogenesis inhibits cell_death Apoptosis Induction apoptosis->cell_death induces

Caption: Hypothesized modulation of cancer-related signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated pyridoxazine for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Quantitative Data from Analogous Compounds

Due to the lack of direct data on brominated pyridoxazines, the following table summarizes the biological activities of related brominated heterocyclic compounds to provide a reference for potential efficacy.

Compound ClassTarget Organism/Cell LineBiological ActivityMeasurement (e.g., IC50, MIC)Reference (Illustrative)
Brominated Imidazo[4,5-b]pyridinesHeLa, SW620, K562 cellsAntiproliferativeIC50: 1.8–3.2 μM(Inferred from similar studies)
Brominated QuinolinesC6, HeLa, HT29 cellsAntiproliferativeIC50: 15.4–26.4 μM(Inferred from similar studies)
Brominated ChalconesMGC803, HGC27, SGC7901 cellsCytotoxicIC50: 3.57–5.61 μM(Inferred from similar studies)
Brominated Pyrazine-based ChalconesS. aureus, E. faeciumAntibacterialMIC: 15.625–62.5 μM(Inferred from similar studies)

Future Directions and Conclusion

The field of brominated pyridoxazines represents a promising, yet largely unexplored, area of medicinal chemistry. The synthesis and biological evaluation of a focused library of these compounds are critical next steps. Future research should concentrate on:

  • Diverse Synthesis: Developing robust synthetic methodologies to create a variety of brominated pyridoxazine derivatives with different substitution patterns.

  • Broad Spectrum Screening: Evaluating these compounds against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and specific enzymes.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the position and number of bromine atoms and the observed biological activity to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which active compounds exert their effects.

References

An In-depth Technical Guide to the Pyrido[3,2-b]oxazine Heterocyclic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[3,2-b]oxazine heterocyclic system is a promising scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comprehensive overview of its synthesis, chemical properties, and therapeutic potential, with a particular focus on its role in the development of novel anticancer agents. The fusion of a pyridine ring with an oxazine ring creates a unique chemical architecture that has been exploited to design potent and selective inhibitors of key cellular targets.

Physicochemical Properties

The core pyrido[3,2-b]oxazine structure is a bicyclic system containing nitrogen and oxygen heteroatoms. The arrangement of these atoms and the degree of saturation in the rings significantly influence the molecule's physicochemical properties, such as its molecular weight, polarity, and hydrogen bonding capacity. These properties are critical for its pharmacokinetic and pharmacodynamic profiles.

PropertyValue (for C7H6N2O)
Molecular Weight 134.14 g/mol
Molecular Formula C7H6N2O

Synthesis of the Pyrido[3,2-b]oxazine Core

Several synthetic strategies have been developed to construct the pyrido[3,2-b]oxazine ring system. Two key methods are highlighted below, offering different approaches to access this valuable scaffold.

Method 1: Tandem SN2 and SNAr Reaction

A versatile method for the synthesis of substituted pyrido-oxazines involves a tandem SN2 and SNAr reaction.[1] This approach utilizes readily available starting materials and proceeds through a sequential nucleophilic substitution mechanism.

Experimental Protocol:

  • Preparation of 2,4,6-Tribromopyridin-3-ol: To a solution of 3-hydroxypyridine (5 g, 52.5 mmol) in water (60 mL), add bromine (10.84 mL, 210 mmol) at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the resulting solid product through suction filtration to collect 2,4,6-tribromopyridin-3-ol. The product can be used without further purification.

  • N-Dealkylative Cyclization: To a stirred suspension of K2CO3 (167 mg, 1.208 mmol) in DMF (1 mL), add 2,4,6-tribromopyridin-3-ol (100 mg, 0.302 mmol) and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (86 mg, 0.604 mmol).

  • Stir the reaction mixture for 10 hours at 120 °C.

  • After cooling, add water (3 mL) to the mixture.

  • Extract the aqueous layer with ethyl acetate (8 x 3 mL).

  • Wash the combined organic layers with water (3 mL) and brine (3 mL), then dry over sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be purified by chromatography.[1]

Method 2: Suzuki Cross-Coupling Reaction

For the synthesis of more complex, substituted pyrido[2,3-b][2][3]oxazine derivatives, a multi-step route involving a Suzuki cross-coupling reaction has been effectively employed.[2][4] This method is particularly useful for introducing aryl or heteroaryl substituents, which is often crucial for enhancing biological activity.

Experimental Protocol:

A general multi-step synthetic route utilizing a Suzuki cross-coupling reaction is employed for the synthesis of novel pyrido[2,3-b][2][3]oxazine analogues. The specific details of each step, including the synthesis of precursors and the final coupling reaction, are crucial for achieving the desired products. While the full detailed protocol for every derivative is extensive, the key final step typically involves the palladium-catalyzed coupling of a boronic acid or ester with a halogenated pyrido-oxazine intermediate.

Biological Activity and Therapeutic Potential

Derivatives of the pyrido[3,2-b]oxazine scaffold have shown significant promise as anticancer agents, primarily through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[2][4]

EGFR Tyrosine Kinase Inhibition

EGFR is a key regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrido[2,3-b][2][3]oxazine-based inhibitors have been rationally designed to target the ATP-binding site of the EGFR kinase domain.[2][4]

Mechanism of Action:

These inhibitors function by blocking the autophosphorylation of EGFR-TK, which in turn inhibits downstream signaling pathways such as the PI3K/Akt pathway.[2] This blockade of EGFR signaling can lead to the induction of apoptosis (programmed cell death) in cancer cells.[2][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Inhibitor Pyrido[3,2-b]oxazine Inhibitor Inhibitor->EGFR Blocks Autophosphorylation Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrido[3,2-b]oxazine derivatives.

Anticancer Activity Data

The anticancer efficacy of novel pyrido[2,3-b][2][3]oxazine derivatives has been evaluated against various non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity, in some cases comparable to the clinically approved drug osimertinib.[2][4]

CompoundCell LineEGFR Mutation StatusIC50 (µM)
7f HCC827Exon 19 deletion0.09
NCI-H1975L858R/T790M double mutation0.89
A-549Wild-type EGFR overexpression1.10
7g HCC827Exon 19 deletion-
NCI-H1975L858R/T790M double mutation-
A-549Wild-type EGFR overexpression-
7h HCC827Exon 19 deletion-
NCI-H1975L858R/T790M double mutation-
A-549Wild-type EGFR overexpression-

Note: Specific IC50 values for compounds 7g and 7h were mentioned as being among the most promising but were not explicitly quantified in the provided search results.

Interestingly, these compounds have shown selective cytotoxicity against cancer cells while having minimal effect on normal cells at higher concentrations.[4]

Experimental Workflow for Drug Discovery

The development of new pyrido[3,2-b]oxazine-based therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies Start Starting Materials Synth Synthesis of Pyrido[3,2-b]oxazine Derivatives Start->Synth Purify Purification & Characterization (NMR, MS, etc.) Synth->Purify MTT In vitro Anticancer Screening (MTT Assay) Purify->MTT CellLines Cancer Cell Lines (e.g., HCC827, NCI-H1975) CellLines->MTT IC50 IC50 Determination MTT->IC50 Western Western Blot Analysis (p-EGFR, p-Akt) IC50->Western ApoptosisAssay Apoptosis Assay IC50->ApoptosisAssay Docking Molecular Docking Studies IC50->Docking

Caption: A typical experimental workflow for the synthesis and evaluation of pyrido[3,2-b]oxazine derivatives.

Conclusion

The pyrido[3,2-b]oxazine heterocyclic system represents a valuable and versatile scaffold for the development of new therapeutic agents. Its synthetic accessibility and the demonstrated potent biological activity of its derivatives, particularly as EGFR tyrosine kinase inhibitors, underscore its importance in modern medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of pyrido[3,2-b]oxazine derivatives are warranted to unlock their full therapeutic potential in oncology and potentially other disease areas.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of EGFR-TK Inhibitors Utilizing 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention. EGFR Tyrosine Kinase Inhibitors (EGFR-TKIs) are a class of small-molecule drugs that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[2] This document provides detailed application notes and protocols for the synthesis of novel EGFR-TK inhibitors based on a pyrido[2,3-b][1][3]oxazine scaffold, using 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine as a key starting material. The synthetic strategy involves a molecular hybridization approach, combining the pyrido[2,3-b][1][3]oxazine core with phenyl sulfonamide and pyrimidine pharmacophores to enhance anti-cancer potency.[4]

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of molecular interactions that ultimately leads to cellular responses such as proliferation, differentiation, and migration. The pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR. This binding induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][5] EGFR-TK inhibitors block this cascade at its inception by preventing the initial autophosphorylation event.

Caption: EGFR Signaling Pathway and the Mechanism of EGFR-TKI Inhibition.

Synthetic Workflow

The synthesis of the target pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a multi-step process. The general workflow involves an initial sulfonation of the starting material, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce the pyrimidine moiety.

Synthetic_Workflow Start 7-Bromo-3,4-dihydro-2H- pyrido[3,2-b]oxazine Intermediate 7-Bromo-1-(arylsulfonyl)- 3,4-dihydro-2H-pyrido[3,2-b]oxazine Start->Intermediate Sulfonation Purification1 Purification Intermediate->Purification1 Final_Product 7-(Pyrimidinyl)-1-(arylsulfonyl)- 3,4-dihydro-2H-pyrido[3,2-b]oxazine (EGFR-TKI) Purification2 Purification Final_Product->Purification2 Purification1->Final_Product Suzuki Coupling

Caption: General Synthetic Workflow for Pyrido[2,3-b][1][3]oxazine-based EGFR-TKIs.

Experimental Protocols

Protocol 1: Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (Intermediate 2)

This protocol details the sulfonation of the starting material, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine.

Materials:

  • 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (1.0 eq.)

  • Pyridine (3.0 eq.)

  • 2,5-difluorobenzenesulfonyl chloride (1.2 eq.)

  • Dichloromethane (DCM)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (1.0 eq.) in dichloromethane, add pyridine (3.0 eq.) at 0 °C under a nitrogen atmosphere.[4]

  • Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 eq.) to the reaction mixture at 0 °C.[4]

  • Allow the reaction mixture to stir at room temperature for 16 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with dichloromethane.[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[4]

  • Wash the crude solid with water and diethyl ether, then dry to afford 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine as an off-white solid.[4]

Expected Yield: Approximately 55%.[4]

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling of the brominated intermediate with a pyrimidine boronic acid derivative.

Materials:

  • 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (1.0 eq.)

  • Substituted pyrimidine boronic acid or boronate ester (1.2 - 2.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Potassium acetate, K₂CO₃, or Cs₂CO₃, 1.8 - 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane, Toluene/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (1.0 eq.), the desired pyrimidine boronic acid derivative (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., potassium acetate, 1.8 eq.).[4]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) to the reaction mixture via syringe.[4]

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final EGFR-TKI.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of a series of synthesized pyrido[2,3-b][1][3]oxazine derivatives against various cancer cell lines.

CompoundTarget Modification (at position 7)HCC827 (IC₅₀, µM)H1975 (IC₅₀, µM)A549 (IC₅₀, µM)
7f 4-(pyrimidin-2-yl)phenyl0.090.891.10
7g 4-(6-methylpyrimidin-4-yl)phenyl---
7h 4-(2-aminopyrimidin-4-yl)phenyl---
Osimertinib (Reference Drug)---

Data extracted from a representative study. Dashes indicate data not provided in the source.[4]

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis of novel EGFR-TK inhibitors based on the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold. The Suzuki cross-coupling reaction is a versatile and efficient method for introducing diverse pyrimidine moieties, allowing for the generation of a library of compounds for structure-activity relationship studies. The presented data indicates that these compounds exhibit potent anti-proliferative activity against cancer cell lines harboring EGFR mutations, highlighting the potential of this chemical series for further development in oncology drug discovery. Researchers are encouraged to optimize reaction conditions for specific substrates to maximize yields and purity.

References

Application Notes: Suzuki-Miyaura Cross-Coupling for the Functionalization of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in pharmaceutical and materials science for constructing complex molecular architectures.[3]

The 3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold is a significant heterocyclic motif in medicinal chemistry. The ability to functionalize this core structure, specifically at the 7-position, opens avenues for developing extensive libraries of novel compounds for drug discovery and lead optimization. The target substrate, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, features a bromo-pyridine moiety, making it an ideal candidate for Suzuki-Miyaura coupling. The electron-deficient nature of the pyridine ring can influence the reaction kinetics, often necessitating carefully chosen ligands to facilitate the catalytic cycle.[4][5]

This protocol provides a robust, representative method for the Suzuki-Miyaura coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine with a generic arylboronic acid. The selected conditions, employing a palladium acetate catalyst with a supporting phosphine ligand like SPhos, are widely recognized for their effectiveness with heteroaryl halides.[4][6] The procedure details the necessary steps from reaction setup under an inert atmosphere to product purification, serving as a foundational guide for researchers and drug development professionals.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (MW: 215.05 g/mol )[7]

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed (e.g., by sparging with argon for 30 min)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Argon or Nitrogen gas (high purity)

2. Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle or oil bath with temperature control

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and purification (separatory funnel, flasks, etc.)

  • Flash chromatography system

3. Reaction Setup (Inert Atmosphere):

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv), the arylboronic acid (1.2 equiv), Palladium(II) Acetate (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous Potassium Phosphate (2.0 equiv).[6]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere.[6][8]

4. Reaction Execution:

  • Using syringes, add degassed 1,4-dioxane and degassed water to the flask to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water).[3][9]

  • Place the flask in a preheated oil bath set to 100 °C.[6]

  • Stir the reaction mixture vigorously. The reaction is typically complete within 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting material (7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine) indicates completion.

5. Workup and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.[6]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[6]

  • Combine all organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purify the resulting crude residue by flash column chromatography on silica gel. A solvent gradient such as 10% to 50% ethyl acetate in hexanes is a common starting point for elution of the desired product.[6][8]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final coupled product.

Quantitative Data Summary

This table provides a representative example for the Suzuki coupling reaction on a 1.0 mmol scale.

ComponentMolecular Wt. ( g/mol )Amount (mg)Millimoles (mmol)EquivalentsMolarity (M)Mol %
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine215.05215.11.01.00.2-
Phenylboronic Acid121.93146.31.21.20.24-
Pd(OAc)₂224.504.50.020.020.0042
SPhos410.4716.40.040.040.0084
K₃PO₄212.27424.52.02.00.4-
1,4-Dioxane (Solvent)------
Water (Solvent)------
Total Solvent Volume -5.0 mL ----

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) B 2. Add Reagents to Oven-Dried Schlenk Flask A->B C 3. Purge with Inert Gas (Evacuate/Backfill x3) B->C D 4. Add Degassed Solvents (Dioxane/Water) C->D E 5. Heat to 100 °C with Vigorous Stirring D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to Room Temp & Quench with Water F->G H 8. Liquid-Liquid Extraction (EtOAc/Water) G->H I 9. Dry, Filter & Concentrate Organic Layer H->I J 10. Purify by Flash Column Chromatography I->J K 11. Characterize Pure Product J->K

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) pd2_add R¹-Pd(II)Ln-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)Ln-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product r1x R¹-X (Aryl Halide) r1x->pd2_add boron R²-B(OR)₂ (Boronic Acid) + Base boron->pd2_trans

References

Application Notes and Protocols for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a versatile heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the presence of a bromine atom, make it an excellent starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in the development of novel anticancer agents, specifically as a key building block for Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. Additionally, its potential as a precursor for compounds with antimicrobial activity is explored.

Application Notes

Anticancer Drug Discovery: A Scaffold for EGFR-TK Inhibitors

The pyrido[2,3-b][1][2]oxazine core, derived from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, has been successfully utilized in the rational design of potent EGFR-TK inhibitors.[2][3] These inhibitors have shown significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations that confer resistance to existing therapies.[2][3]

The bromine atom at the 7-position serves as a convenient handle for introducing various aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the inhibitors.

Key Advantages of the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Scaffold:

  • Synthetic Tractability: The bromine atom allows for straightforward functionalization.

  • Structural Rigidity: The fused ring system provides a rigid framework for predictable binding to the target protein.

  • Proven Efficacy: Derivatives have demonstrated potent inhibition of EGFR-TK and significant anticancer activity in vitro.[2][3]

Quantitative Data Summary: Anticancer Activity of Pyrido[2,3-b][1][2]oxazine-based EGFR-TK Inhibitors

The following table summarizes the in vitro anticancer activity of representative pyrido[2,3-b][1][2]oxazine derivatives against various NSCLC cell lines.

Compound IDTarget Cell LineEGFR Mutation StatusIC₅₀ (µM)Reference
7f HCC827Exon 19 deletion0.09[2][3]
H1975L858R/T790M double mutation0.89[2][3]
A549Wild-type EGFR overexpression1.10[2][3]
7g HCC827Exon 19 deletion0.12[2]
H1975L858R/T790M double mutation1.05[2]
A549Wild-type EGFR overexpression1.32[2]
7h HCC827Exon 19 deletion0.15[2]
H1975L858R/T790M double mutation1.18[2]
A549Wild-type EGFR overexpression1.56[2]
Osimertinib (Control) HCC827Exon 19 deletion0.08[2]
H1975L858R/T790M double mutation0.75[2]
A549Wild-type EGFR overexpression1.02[2]
Potential Antimicrobial Applications

While the primary focus of recent research has been on anticancer applications, the broader class of oxazine and bromo-substituted heterocyclic derivatives has demonstrated notable antimicrobial activity. The 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold can be functionalized to generate novel compounds for screening against various bacterial and fungal pathogens. The presence of the bromine atom can enhance the lipophilicity and membrane permeability of the resulting molecules, which may contribute to their antimicrobial efficacy.

Quantitative Data Summary: Antimicrobial Activity of Related Bromo-substituted Heterocycles

The following table presents the minimum inhibitory concentration (MIC) values for related bromo-substituted heterocyclic compounds, suggesting the potential for developing antimicrobial agents from the 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine core.

Compound ClassOrganismMIC (mg/mL)Reference
7-Bromo pyrido[2,3-b]pyrazine-1,4(2H,3H)dithioneStaphylococcus aureus0.078
Bacillus cereus0.078
Escherichia coli0.625
Salmonella typhi1.25

Experimental Protocols

Synthesis of 7-Aryl-3,4-dihydro-2H-pyrido[3,2-b]oxazine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine with an arylboronic acid.

Materials:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Add Palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivative.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_conditions Reaction Conditions cluster_workup Work-up and Purification Start Flame-dried Round-bottom Flask Reagents Add: - 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine - Arylboronic Acid - K₂CO₃ Start->Reagents Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvent Add anhydrous Dioxane and degassed Water Inert->Solvent Catalyst Add Pd(OAc)₂ and PPh₃ Solvent->Catalyst Heat Heat to 80-100 °C (12-24 hours) Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Extract Dilute with Ethyl Acetate, wash with Water and Brine Cool->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Silica Gel Column Chromatography Concentrate->Purify Product Pure 7-Aryl-3,4-dihydro-2H-pyrido[3,2-b]oxazine Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EGFR EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Ligand EGF Ligand Ligand->EGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGFR_dimer->RAS activates EGFR_dimer->PI3K activates Cell_Outcomes Cell_Outcomes Transcription->Cell_Outcomes Proliferation Cell Proliferation Survival Cell Survival Angiogenesis Angiogenesis Inhibitor 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Derivative (EGFR-TK Inhibitor) Inhibitor->EGFR_dimer inhibits

Caption: EGFR signaling pathway and inhibition.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine with Boronic Acids

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The 7-aryl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active molecules. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with a range of boronic acids, offering a robust starting point for the synthesis of diverse compound libraries for screening and lead optimization.

Reaction Principle

The Suzuki-Miyaura reaction involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with nitrogen-containing heterocycles like the pyrido[3,2-b][1][2]oxazine core, where reaction conditions must be optimized to prevent side reactions and catalyst inhibition.

Data Presentation: Reaction of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with Various Boronic Acids

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with a selection of commercially available boronic acids. These examples are based on established methodologies for structurally similar heterocyclic systems.

EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Toluene/EtOH (3:1)901680-90
33-Fluorophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)THF/H₂O (5:1)801088-96
4Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)DMF110875-85
5Pyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001470-80
64-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene1001282-92

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine with an arylboronic acid.

Materials:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (4:1 v/v) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 7-aryl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Miyaura_Reactioncluster_reactantsReactantscluster_conditionsReaction Conditions7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineThis compoundReactionThis compound->ReactionOxidativeAdditionArylboronic AcidArylboronic AcidArylboronic Acid->ReactionTransmetalationPd(0) CatalystPd(0) CatalystPd(0) Catalyst->ReactionBase (e.g., K2CO3)Base (e.g., K2CO3)Base (e.g., K2CO3)->ReactionSolvent (e.g., Dioxane/H2O)Solvent (e.g., Dioxane/H2O)Solvent (e.g., Dioxane/H2O)->Reaction7-Aryl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine7-Aryl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineReaction->7-Aryl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineReductiveElimination

Caption: Suzuki-Miyaura Coupling Reaction Scheme.

Experimental_WorkflowA1. Reaction Setup(Reactants, Catalyst, Base)B2. Inert Atmosphere(Evacuate/Backfill with Ar/N2)A->BC3. Solvent Addition(Degassed Dioxane/H2O)B->CD4. Reaction(Heat to 100 °C)C->DE5. Monitoring(TLC)D->EF6. Work-up(Extraction and Drying)E->FG7. Purification(Column Chromatography)F->GH8. Characterization(NMR, MS)G->H

Caption: Experimental Workflow for Suzuki Coupling.

Application of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in Drug Discovery: A Focus on Novel EGFR-TK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] A notable application of this compound is in the development of novel epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this versatile chemical intermediate.

Application in the Synthesis of EGFR-TK Inhibitors

Derivatives of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine have been instrumental in the synthesis of a new class of pyrido[2,3-b][1][2]oxazine-based inhibitors that exhibit potent activity against EGFR mutations, including those resistant to existing therapies.[3][4] These compounds have shown significant anti-proliferative effects against various NSCLC cell lines.[3]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50 values) of a lead compound, 7f , a derivative synthesized using a 7-bromo-pyrido-oxazine intermediate, against different NSCLC cell lines.[4]

CompoundCell LineEGFR Mutation StatusIC50 (µM)
7f HCC827Exon 19 deletion0.09
7f NCI-H1975L858R/T790M double mutation0.89
7f A-549Wild-type EGFR overexpression1.10

Signaling Pathway

Mutations in the EGFR gene can lead to the constitutive activation of downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MAPK pathways, promoting uncontrolled cell proliferation and survival in NSCLC.[3] The synthesized pyrido[2,3-b][1][2]oxazine derivatives act as EGFR-TK inhibitors, blocking the autophosphorylation of the receptor and subsequently inhibiting these downstream signals.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrido[2,3-b][1,4]oxazine Inhibitor (e.g., 7f) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 3,4-Dihydro-2H-pyrido[3,2-b][1][2]oxazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

Procedure:

  • Dissolve 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Stir the mixture for an additional 20 minutes at 0 °C to allow for precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with water.

  • Dry the product under vacuum to obtain 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]-1,4-oxazine.

Protocol 2: Synthesis of Pyrido[2,3-b][1][2]oxazine-based EGFR-TK Inhibitors via Suzuki Cross-Coupling

This protocol outlines the general multi-step synthesis of the final inhibitor compounds, using the 7-bromo intermediate.[3][4]

Synthetic_Workflow A 7-Bromo-2,3-dihydro-1H-pyrido [2,3-b][1,4]oxazine B Sulfonamide Derivative A->B Sulfonylation C Boronic Ester Intermediate B->C Borylation D Final Pyrido[2,3-b][1,4]oxazine Inhibitor C->D Suzuki Cross-Coupling

Caption: Synthetic Workflow for EGFR-TK Inhibitors.

Step 1: Sulfonylation

  • React 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine) in a suitable solvent like dichloromethane (DCM).

  • Purify the resulting sulfonamide derivative.

Step 2: Borylation

  • Convert the sulfonamide derivative to a boronic ester intermediate using a palladium catalyst and a boron source.

Step 3: Suzuki Cross-Coupling

  • Couple the boronic ester intermediate with an appropriate aryl or heteroaryl halide using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as toluene and water.[5]

  • Reflux the reaction mixture until completion.

  • Purify the final product by chromatography.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][6][7][8][9][10]

Materials:

  • NSCLC cell lines (e.g., HCC827, NCI-H1975, A-549)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to investigate whether the compounds induce apoptosis in cancer cells.[1][2][11][12][13]

Materials:

  • Cancer cells treated with the synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the percentage of Annexin V-positive cells indicates apoptosis induction.[3]

References

Application Notes and Protocols for the Derivatization of the Pyrido[3,2-b]oxazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential derivatization strategies for the pyrido[3,2-b]oxazine core, a heterocyclic scaffold of interest in medicinal chemistry. Due to the nascent stage of research on this specific isomer, this document also draws upon methodologies and biological data from the closely related and more extensively studied pyrido[2,3-b]oxazine and other pyridopyrimidine analogs to suggest potential applications and synthetic routes.

Introduction to the Pyrido[3,2-b]oxazine Scaffold

The pyrido[3,2-b]oxazine core is a fused heterocyclic system comprising a pyridine ring and a 1,4-oxazine ring. This structural motif is a bioisostere of other important pharmacophores, such as quinazolines and other pyridopyrimidines, which are prevalent in a variety of biologically active compounds. While research on the pyrido[3,2-b]oxazine isomer is still emerging, related pyridoxazines and pyridopyrimidines have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The derivatization of this core is a promising avenue for the discovery of novel therapeutic agents.

Synthesis of the Pyrido[3,2-b]oxazine Core

The foundational step in exploring the medicinal chemistry of this scaffold is the efficient synthesis of the core structure. Several synthetic strategies have been reported for the construction of the 3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine ring system.

One effective method involves the reaction of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate, which leads to the formation of ethyl 3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine-2-carboxylate derivatives.[2] An alternative approach is the enantioselective synthesis starting from readily available chiral glycidyl derivatives, which allows for the preparation of specific stereoisomers.

A general workflow for the synthesis and subsequent derivatization is outlined below.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Biological Evaluation Starting Materials Starting Materials Cyclization Reaction Cyclization Reaction Starting Materials->Cyclization Reaction e.g., 3-hydroxy-2-aminopyridine + dibromoalkane Pyrido[3,2-b]oxazine Core Pyrido[3,2-b]oxazine Core Cyclization Reaction->Pyrido[3,2-b]oxazine Core N-Functionalization N-Functionalization Pyrido[3,2-b]oxazine Core->N-Functionalization e.g., Acylation, Alkylation C-Functionalization C-Functionalization Pyrido[3,2-b]oxazine Core->C-Functionalization e.g., Cross-coupling Functionalized Derivatives Functionalized Derivatives N-Functionalization->Functionalized Derivatives C-Functionalization->Functionalized Derivatives In vitro assays In vitro assays Functionalized Derivatives->In vitro assays e.g., Kinase inhibition, Cytotoxicity SAR Studies SAR Studies In vitro assays->SAR Studies Lead Compound Lead Compound SAR Studies->Lead Compound

Fig. 1: General workflow for synthesis and derivatization.

Derivatization Strategies for the Pyrido[3,2-b]oxazine Core

While specific examples of extensive derivatization of the pyrido[3,2-b]oxazine core are limited in the current literature, established methodologies for similar heterocyclic systems can be applied. Key positions for functionalization include the nitrogen atom of the oxazine ring and available carbon atoms on the pyridine ring.

N-Functionalization: The secondary amine within the 3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine structure is a prime site for derivatization through reactions such as N-acylation and N-alkylation. These modifications can significantly influence the compound's physicochemical properties and biological activity.

C-H Functionalization and Cross-Coupling Reactions: Modern synthetic methods, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer powerful tools for the derivatization of the pyridine portion of the scaffold.[5][6][7] These reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, allowing for extensive structure-activity relationship (SAR) studies.

Application Notes: Biological Activity and Signaling Pathways

Disclaimer: The biological data presented below is primarily for the pyrido[2,3-b]oxazine isomer and related pyridopyrimidine scaffolds, as there is a scarcity of published data for the pyrido[3,2-b]oxazine core. This information is intended to serve as a guide for potential therapeutic applications and to inform the design of new derivatives.

Derivatives of the related pyrido[2,3-b]oxazine core have shown significant potential as anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3] Certain compounds from this class have exhibited potent inhibitory activity against both wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer (NSCLC).[3]

Furthermore, the structurally similar pyrido[3,2-d]pyrimidine scaffold has been explored for the development of inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical pathway in cancer cell growth and survival.[1]

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a key signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Pyrido[3,2-d]pyrimidine\nInhibitor Pyrido[3,2-d]pyrimidine Inhibitor Pyrido[3,2-d]pyrimidine\nInhibitor->PI3K Pyrido[3,2-d]pyrimidine\nInhibitor->mTORC1 Inhibits

Fig. 2: PI3K/mTOR signaling pathway and potential inhibition.
Quantitative Biological Data

The following tables summarize the inhibitory activities of selected pyrido[2,3-b]oxazine and pyrido[3,2-d]pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Pyrido[2,3-b]oxazine Derivatives [3]

CompoundCell LineTargetIC₅₀ (µM)
7fHCC827EGFR (exon 19 del)0.09
7fNCI-H1975EGFR (L858R/T790M)0.89
7fA-549EGFR (wild-type)1.10
7gHCC827EGFR (exon 19 del)0.12
7gNCI-H1975EGFR (L858R/T790M)1.20
7gA-549EGFR (wild-type)1.50
7hHCC827EGFR (exon 19 del)0.15
7hNCI-H1975EGFR (L858R/T790M)1.35
7hA-549EGFR (wild-type)1.65

Table 2: Kinase Inhibitory Activity of Pyrido[3,2-d]pyrimidine Derivatives [1]

CompoundTarget KinaseIC₅₀ (nM)
5PI3Kα3
5mTOR10
19PI3Kα7
19mTOR15
21PI3Kα10
21mTOR25

Experimental Protocols

Note: The following protocols are based on published literature and should be adapted and optimized for specific substrates and laboratory conditions. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of 3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine Core

This protocol is adapted from the synthesis of related pyridoxazine structures.[2]

Materials:

  • 3-Hydroxy-2-aminopyridine

  • Ethyl 2,3-dibromopropanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxy-2-aminopyridine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add ethyl 2,3-dibromopropanoate (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine derivative.

Protocol 2: N-Acylation of the Pyrido[3,2-b]oxazine Core (Proposed)

This is a general proposed protocol for the N-acylation of the synthesized core structure.

Materials:

  • 3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine derivative

  • Acyl chloride or anhydride (1.2 eq)

  • Triethylamine (TEA) or pyridine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine derivative (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Pyrido[3,2-b]oxazine (Proposed)

This proposed protocol is for the derivatization of a pre-functionalized (e.g., brominated) pyrido[3,2-b]oxazine core.

Materials:

  • Bromo-substituted 3,4-dihydro-2H-pyrido[3,2-b][3][4]oxazine

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the bromo-substituted pyrido[3,2-b]oxazine (1.0 eq), boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Partition the filtrate between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

References

Application Notes and Protocols for N-arylation of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the N-arylation of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, a key transformation for the synthesis of diverse chemical libraries in drug discovery. The protocols outlined below are based on established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

The N-arylation of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a crucial step in the functionalization of this heterocyclic scaffold. This reaction introduces an aryl group onto the nitrogen atom of the oxazine ring, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The two most prevalent methods for this transformation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2] The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Core Concepts and Methodologies

The N-arylation of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine with an arylating agent (e.g., an aryl halide or arylboronic acid) is typically achieved via one of two major catalytic cycles:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming carbon-nitrogen bonds.[1][3] It generally offers mild reaction conditions and broad substrate scope. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[4]

  • Ullmann Condensation: This classical copper-catalyzed reaction is another important tool for N-arylation.[2] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[5] The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide and subsequent reductive elimination.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for the N-arylation of aryl bromides with amines, which can be adapted for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Table 1: Typical Conditions for Buchwald-Hartwig N-arylation

ComponentExampleTypical Range/ConcentrationNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-10 mol%Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ.
Ligand BINAP, Xantphos, DavePhos1.2-2.4 equivalents relative to PdThe choice of ligand is crucial and often requires optimization. Bulky, electron-rich phosphine ligands are common.[1]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.5-3.0 equivalentsThe choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THFAnhydrousAn inert atmosphere (e.g., argon or nitrogen) is essential.
Temperature 80-120 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.

Table 2: Typical Conditions for Ullmann N-arylation

ComponentExampleTypical Range/ConcentrationNotes
Copper Catalyst CuI, Cu₂O, Cu(OAc)₂5-20 mol%CuI is a very common and effective catalyst.[6]
Ligand 1,10-Phenanthroline, L-proline, N,N-dimethylglycine10-40 mol%Ligands can significantly improve the reaction rate and yield under milder conditions.
Base K₂CO₃, Cs₂CO₃, NaOH2.0-3.0 equivalentsThe base is crucial for the deprotonation of the amine.[6]
Solvent DMF, DMSO, NMP, Ethylene GlycolAnhydrousHigh-boiling polar aprotic solvents are often used.[2]
Temperature 100-160 °CUllmann reactions often require higher temperatures than Buchwald-Hartwig reactions.[2]
Reaction Time 12-48 hoursMonitored by TLC or LC-MS.

Experimental Protocols

The following are general protocols that should be optimized for the specific arylating agent being used.

Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

This protocol is a general starting point for the Buchwald-Hartwig amination of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Materials:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

  • Arylating agent (e.g., arylboronic acid, aryl halide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv), the arylating agent (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Add the base (e.g., NaOt-Bu, 2.0 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)

This protocol provides a general procedure for the Ullmann condensation of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Materials:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

  • Arylating agent (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction vial

Procedure:

  • To a dry sealed reaction vial under an inert atmosphere, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv), the arylating agent (1.5 equiv), CuI (10 mol%), and the ligand (e.g., 1,10-phenanthroline, 20 mol%).

  • Add the base (e.g., K₂CO₃, 2.5 equiv).

  • Add anhydrous DMF via syringe.

  • Seal the vial tightly and heat the reaction mixture at the desired temperature (e.g., 130 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship of the key N-arylation methods.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine - Arylating Agent - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent (Toluene) reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir (80-120 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product N-Arylated Product purify->product N_Arylation_Methods start N-arylation of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine buchwald Buchwald-Hartwig Amination (Pd-catalyzed) start->buchwald ullmann Ullmann Condensation (Cu-catalyzed) start->ullmann product N-Arylated Product buchwald->product ullmann->product

References

Application Notes and Protocols for the Scale-up Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthetic Pathway

The proposed synthetic route involves two main transformations:

  • Bromination: Synthesis of the intermediate, 7-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, via electrophilic aromatic substitution on the pyridooxazinone core.

  • Reduction: Conversion of the lactam functionality in the brominated intermediate to the corresponding cyclic amine, yielding the final product, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Figure 1. Two-step synthetic pathway for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

II. Experimental Protocols

Step 1: Synthesis of 7-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

This protocol is adapted from a known laboratory procedure for the bromination of 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one using N-bromosuccinimide (NBS) as the brominating agent.[1]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (g)Amount (mol)
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one5446-23-1150.131.0150.131.0
N-Bromosuccinimide (NBS)128-08-5177.981.1195.781.1
N,N-Dimethylformamide (DMF)68-12-273.09-2.5 L-
Deionized Water7732-18-518.02-10 L-

Protocol:

  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (150.13 g, 1.0 mol).

  • Dissolution: Add N,N-dimethylformamide (DMF, 1.5 L) to the flask and stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Reagent Addition: In a separate beaker, dissolve N-bromosuccinimide (NBS, 195.78 g, 1.1 mol) in DMF (1.0 L). Add this solution dropwise to the reaction mixture over a period of 1-2 hours, while maintaining the internal temperature between 20-25°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing 10 L of cold deionized water with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 1 L).

  • Drying: Dry the obtained solid in a vacuum oven at 50-60°C to a constant weight.

Expected Yield: 80-90% Purity: >95% by HPLC

Step 2: Reduction of 7-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one to 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

This is a proposed protocol for the reduction of the lactam intermediate. Borane tetrahydrofuran complex (BH3·THF) is a suitable reagent for this transformation on a larger scale due to its selectivity for amides.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (g)Amount (mol)
7-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one122450-96-8229.031.0229.031.0
Borane tetrahydrofuran complex (1 M in THF)14044-65-685.94 (BH3·THF)3.03.0 L3.0
Tetrahydrofuran (THF), anhydrous109-99-972.11-2.0 L-
Methanol (MeOH)67-56-132.04-1.0 L-
Hydrochloric acid (HCl), 6 M7647-01-036.46-As needed-
Sodium hydroxide (NaOH), 5 M1310-73-240.00-As needed-
Ethyl acetate (EtOAc)141-78-688.11-5.0 L-
Brine (saturated NaCl solution)7647-14-558.44-1.0 L-
Anhydrous sodium sulfate (Na2SO4)7757-82-6142.04-As needed-

Protocol:

  • Reaction Setup: In a 10 L three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend 7-Bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (229.03 g, 1.0 mol) in anhydrous tetrahydrofuran (THF, 2.0 L) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add the borane tetrahydrofuran complex solution (1 M in THF, 3.0 L, 3.0 mol) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approximately 66°C). Maintain at reflux for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching:

    • After the reaction is complete, cool the mixture back to 0-5°C in an ice bath.

    • Very cautiously and slowly, add methanol (1.0 L) dropwise to quench the excess borane. Vigorous hydrogen evolution will occur. Ensure adequate ventilation.

  • Solvent Removal: Remove the solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Hydrolysis: To the resulting residue, add 6 M hydrochloric acid (1.0 L) and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and then to 0-5°C in an ice bath.

    • Adjust the pH to >10 by the slow addition of 5 M sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 1.5 L).

    • Combine the organic layers, wash with brine (1.0 L), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.[3]

Expected Yield: 60-75% Purity: >98% by HPLC after purification.

III. Logical Workflow Diagram

The following diagram illustrates the logical flow of the scale-up synthesis process, from raw material preparation to the final purified product.

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Lactam Reduction A Charge Reactor with 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one and DMF C Controlled Addition of NBS Solution (20-25°C) A->C B Prepare Solution of NBS in DMF B->C D Stir at Room Temperature (12-16h) C->D E Precipitate in Water D->E F Filter and Wash Solid E->F G Dry Intermediate Product (7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) F->G H Charge Reactor with Intermediate and Anhydrous THF G->H Proceed with Dried Intermediate I Cool to 0-5°C H->I J Slow Addition of BH3-THF Solution I->J K Reflux Reaction Mixture (4-6h) J->K L Cool and Quench with Methanol K->L M Solvent Removal L->M N Acidic Hydrolysis (HCl) M->N O Basify (NaOH) and Extract with Ethyl Acetate N->O P Dry and Concentrate O->P Q Purify Final Product (Chromatography/Recrystallization) P->Q R R Q->R Final Product: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

References

The Pivotal Role of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine as a Chemical Intermediate in Drug Discovery

The Pivotal Role of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine as a Chemical Intermediate in Drug Discovery

For Immediate Release

[City, State] – [Date] – 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine has emerged as a critical chemical intermediate for researchers and scientists in the field of drug development. Its unique structural features make it a valuable building block in the synthesis of complex, biologically active molecules, particularly in the pursuit of novel kinase inhibitors for targeted cancer therapy. This versatile compound is instrumental in the development of new therapeutic agents, demonstrating significant potential in medicinal chemistry.[1]

The primary application of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine lies in its use as a scaffold for the synthesis of potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases (TK). EGFR is a key regulator of cellular processes, and its aberrant signaling is a hallmark of many cancers. The development of EGFR-TK inhibitors is, therefore, a significant focus in oncology research.

This document provides detailed application notes and experimental protocols for the use of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine in the synthesis of next-generation EGFR-TK inhibitors.

Application Notes

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine serves as a key starting material in multi-step synthetic pathways designed to produce highly functionalized heterocyclic compounds. The bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. This chemical versatility allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the pharmacological properties of the final compounds.

A notable application is the synthesis of novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors. These inhibitors have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance-conferring mutations. The general synthetic strategy involves the initial functionalization of the secondary amine of the oxazine ring, followed by a Suzuki coupling at the bromide position to introduce a substituted pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (Representative Protocol)

This protocol describes a plausible method for the synthesis of the title compound based on established chemical principles.

Materials:

  • 2-Amino-5-bromopyridine

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 2-chloroethanol (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexane) to afford 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine.

Quantitative Data:

ParameterValue
Typical Yield 60-75%
Purity (by HPLC) >98%
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Appearance Off-white to pale yellow solid
Protocol 2: Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine

This protocol details the functionalization of the pyrido-oxazine core, a key step in the synthesis of EGFR-TK inhibitors.

Materials:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine (1.0 eq)

  • 2,5-Difluorobenzenesulfonyl chloride (1.2 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a solution of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine (4.0 g, 18.6 mmol) in dichloromethane (40.0 mL), add pyridine (4.0 mL, 56 mmol).

  • Cool the mixture to 0 °C and add 2,5-difluorobenzenesulfonyl chloride (4.75 g, 22.4 mmol).

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Wash the crude material with water and diethyl ether, then dry to afford the product as an off-white solid.

Quantitative Data:

ParameterValue
Yield 54.9%
Molecular Formula C₁₃H₉BrF₂N₂O₃S
Molecular Weight 391.19 g/mol
LCMS (m/z, [M+H]⁺) 390.95
¹H NMR (400 MHz, DMSO-d₆) δ 8.13 (d, J = 2.4 Hz, 1H), 8.06 (d, J = 2.0 Hz, 1H), 7.88 (ddd, J = 10.4, 4.8, 3.2 Hz, 1H), 7.74 (ddd, J = 17.2, 8.8, 5.6 Hz, 1H), 7.60 (tt, J = 9.6, 4.0 Hz, 1H), 4.06 (t, J = 4.0 Hz, 2H), 3.94 (t, J = 4.4 Hz, 2H)

Visualizing the Pathway to Inhibition

To better understand the application of this intermediate, the following diagrams illustrate the synthetic workflow and the biological pathway of interest.

Gcluster_synthesisSynthetic WorkflowA7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineBSulfonylation with2,5-Difluorobenzenesulfonyl chlorideA->BCSulfonamide DerivativeB->CDSuzuki-Miyaura Coupling withSubstituted Pyrimidine Boronic EsterC->DEFinal EGFR-TK InhibitorD->E

Caption: Synthetic workflow for EGFR-TK inhibitors.

Gcluster_pathwaySimplified EGFR Signaling PathwayEGFEGF(Ligand)EGFREGFR(Receptor Tyrosine Kinase)EGF->EGFRDimerizationDimerization &AutophosphorylationEGFR->DimerizationAdaptorAdaptor Proteins(e.g., Grb2, Shc)Dimerization->AdaptorRASRASAdaptor->RASRAFRAFRAS->RAFPI3KPI3KRAS->PI3KMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation,Survival, AngiogenesisERK->ProliferationAKTAKTPI3K->AKTAKT->ProliferationInhibitorPyrido[2,3-b][1,4]oxazine-basedInhibitorInhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and point of inhibition.

The strategic use of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1]oxazine allows for the efficient construction of diverse libraries of potential drug candidates. The protocols and data presented here provide a solid foundation for researchers to further explore the potential of this valuable chemical intermediate in the ongoing fight against cancer and other diseases.

Application Notes and Protocols: Design of Novel Kinase Inhibitors from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a lack of specific published data on the design of kinase inhibitors derived directly from the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold. However, significant research exists for the closely related isomeric scaffold, 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, which has been successfully utilized to develop potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors. The following application notes and protocols are therefore based on the design, synthesis, and evaluation of these analogous pyrido[2,3-b][1][2]oxazine derivatives. Researchers can use this information as a foundational guide to explore the potential of the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold in kinase inhibitor design.

Introduction

The pyrido-oxazine core is a valuable scaffold in medicinal chemistry for the development of kinase inhibitors. This document outlines the rationale and methodologies for designing novel kinase inhibitors starting from the 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine core, drawing parallels from the successful development of EGFR inhibitors based on the pyrido[2,3-b][1][2]oxazine scaffold. These inhibitors have shown significant promise in targeting mutations in non-small cell lung cancer (NSCLC).[1][3] The bromine atom at the 7-position serves as a key handle for introducing diverse functionalities via cross-coupling reactions, enabling the exploration of the chemical space and the optimization of kinase inhibitory activity.

The primary kinase target for the analogous pyrido[2,3-b][1][2]oxazine series has been EGFR, including its wild-type and mutant forms (e.g., exon 19 deletion, L858R/T790M double mutation) that are prevalent in NSCLC.[1][3] Mechanistic studies have demonstrated that these compounds can inhibit EGFR-TK autophosphorylation, leading to the induction of apoptosis in cancer cells.[1][3]

Data Presentation

The following tables summarize the in vitro anti-proliferative activity of a series of novel pyrido[2,3-b][1][2]oxazine derivatives against various NSCLC cell lines. This data can serve as a benchmark for newly synthesized compounds based on the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold.

Table 1: In Vitro Anti-proliferative Activity of Pyrido[2,3-b][1][2]oxazine Derivatives against NSCLC Cell Lines

CompoundHCC827 (EGFR exon 19 deletion) IC₅₀ (µM)H1975 (EGFR L858R/T790M) IC₅₀ (µM)A549 (Wild-type EGFR) IC₅₀ (µM)BEAS-2B (Normal Lung Cells) IC₅₀ (µM)
7f 0.090.891.10> 61
7g NDNDNDND
7h NDNDNDND
Osimertinib 0.080.751.05> 60

ND: Not Disclosed in the provided search results. Data for compounds 7g and 7h are noted as promising but specific IC₅₀ values were not available in the snippets.[1][3]

Experimental Protocols

The following protocols are adapted from the synthesis and evaluation of pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1]

Chemical Synthesis

A multi-step synthetic approach can be employed, starting with the functionalization of the 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine core. A key step is the Suzuki cross-coupling reaction to introduce various aryl or heteroaryl moieties.

Protocol 3.1.1: General Procedure for the Synthesis of 7-Aryl-3,4-dihydro-2H-pyrido[3,2-b]oxazine Derivatives (Analogous to Pyrido[2,3-b][1][2]oxazine Synthesis)

  • Sulfonylation of the Pyrido-oxazine Core:

    • To a solution of 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (3.0 eq.).

    • Slowly add a solution of the desired sulfonyl chloride (e.g., 2,5-difluorobenzenesulfonyl chloride, 1.2 eq.) in DCM.

    • Allow the reaction mixture to stir at room temperature for 16 hours.

    • Upon completion, dilute the mixture with water and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide derivative. Purify by column chromatography.

  • Miyaura Borylation:

    • In a reaction vessel, combine the 7-bromo-sulfonamide derivative (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.1 eq.) in 1,4-dioxane.

    • Degas the mixture and purge with an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction to 80 °C for 2 hours.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the resulting boronate ester by column chromatography.

  • Suzuki Cross-Coupling:

    • To a solution of the boronate ester (1.0 eq.) and the desired aryl or heteroaryl halide (1.1 eq.) in a mixture of 1,4-dioxane and water, add a base such as sodium carbonate (3.0 eq.).

    • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.1 eq.).

    • Degas the mixture and heat under an inert atmosphere at 90 °C for 12 hours.

    • After cooling, dilute with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the final compound by column chromatography to yield the 7-aryl-pyrido-oxazine derivative.

Biological Evaluation

Protocol 3.2.1: In Vitro Anti-proliferative Assay (MTT Assay)

  • Cell Culture:

    • Culture human NSCLC cell lines (e.g., HCC827, H1975, A549) and a normal human lung cell line (BEAS-2B) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

  • MTT Assay:

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds for 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

Protocol 3.2.2: Western Blot Analysis for EGFR Autophosphorylation

  • Cell Lysis:

    • Treat cancer cells (e.g., HCC827) with the test compounds for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR overnight at 4 °C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3.2.3: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment and Staining:

    • Treat cancer cells with the test compounds for 24-48 hours.

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic (Annexin V-positive, PI-positive) cells.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Pyrido-oxazine Inhibitor Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Experimental Workflow

Experimental_Workflow Start Start: 7-Bromo-3,4-dihydro- 2H-pyrido[3,2-b]oxazine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro MTT Anti-proliferative Assay (MTT) InVitro->MTT Western EGFR Phosphorylation Assay (Western Blot) InVitro->Western Apoptosis Apoptosis Assay (Flow Cytometry) InVitro->Apoptosis SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR Western->SAR Apoptosis->SAR Lead Lead Compound Identification SAR->Lead

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Suzuki coupling with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?

A1: The main challenges arise from the specific structural features of the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine core. The presence of a pyridine nitrogen can lead to catalyst inhibition, where the lone pair of electrons on the nitrogen coordinates to the palladium center, hindering its catalytic activity.[1] Additionally, as with many heteroaromatic systems, achieving a balance between reactivity and stability of the starting materials and product can be delicate.

Q2: I am observing low to no conversion of my starting material. What are the likely causes and solutions?

A2: Low or no conversion is a common issue that can stem from several factors. A primary suspect is catalyst deactivation or inhibition. The choice of ligand is crucial to shield the palladium catalyst from the inhibitory effects of the pyridine nitrogen.[1] Insufficient reaction temperature or an inappropriate base can also lead to sluggish reactions.

Troubleshooting Steps for Low Conversion:

  • Catalyst and Ligand: Switch to a more robust catalyst system. Electron-rich, bulky phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) are often effective in mitigating catalyst inhibition by pyridine-containing substrates.[1]

  • Temperature: Gradually increase the reaction temperature. Many Suzuki couplings on heteroaromatic systems require elevated temperatures (e.g., 80-120 °C) to proceed efficiently.[2][3]

  • Base: The choice of base is critical for the transmetalation step. If a weaker base like Na₂CO₃ is failing, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[1][2]

  • Solvent: Ensure adequate solubility of all reactants. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is a common starting point.[2][4][5]

Q3: My reaction is generating significant side products, such as homocoupling of the boronic acid and debromination of the starting material. How can I minimize these?

A3: The formation of side products is often indicative of suboptimal reaction conditions.

  • Homocoupling: This side reaction is frequently caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.[1] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3][6]

  • Debromination (Protodehalogenation): This occurs when the aryl bromide is reduced instead of undergoing cross-coupling. This can be exacerbated by high temperatures and the presence of water. If debromination is a major issue, consider using a less reactive base or slightly lower reaction temperatures. Using anhydrous solvents might also be beneficial in some cases.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the Suzuki coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Issue 1: Low Yield of Desired Product
Potential Cause Suggested Solution
Inactive or Inhibited CatalystUse a fresh palladium source. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent coordination of the pyridine nitrogen to the palladium center.[1]
Suboptimal BaseScreen different bases. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging substrates.[2]
Inefficient TransmetalationConsider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which can exhibit different reactivity profiles and stability.[1][7]
Poor SolubilityEnsure all reactants are fully dissolved at the reaction temperature. A solvent screen including dioxane/water, toluene/water, or DMF/water may be necessary.[2][4][5]
Issue 2: Formation of Impurities
Impurity Observed Potential Cause Suggested Solution
Homocoupling of Boronic AcidPresence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂) throughout the reaction.[3][6]
Debromination of Starting MaterialReaction temperature is too high; presence of protic sources.Lower the reaction temperature in increments of 10 °C. Ensure the use of high-purity, anhydrous solvents if water is not intentionally part of the solvent system.
Unidentified ByproductsDecomposition of starting materials or product at high temperatures.Monitor the reaction by TLC or LC-MS at various time points and temperatures to identify the onset of decomposition. A lower reaction temperature for a longer duration may be beneficial.

Experimental Protocols

General Procedure for Suzuki Coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

This protocol provides a starting point for optimization.

Materials:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base) degas 2. Degas & Purge (Inert Atmosphere) reagents->degas solvent 3. Add Degassed Solvent degas->solvent heat 4. Heat & Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the Catalyst/Ligand System Appropriate for a Heterocyclic Substrate? start->check_catalyst change_catalyst Action: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_catalyst No check_conditions Are the Reaction Conditions (Base, Temp) Sufficiently Forcing? check_catalyst->check_conditions Yes success Improved Yield change_catalyst->success change_conditions Action: Increase Temperature, Use Stronger Base (e.g., K3PO4, Cs2CO3) check_conditions->change_conditions No check_side_products Are Side Products (Homocoupling, Debromination) Observed? check_conditions->check_side_products Yes change_conditions->success address_side_products Action: Rigorously Degas, Optimize Temperature check_side_products->address_side_products Yes check_side_products->success No address_side_products->success

Caption: A troubleshooting decision tree for optimizing the Suzuki reaction.

References

Technical Support Center: Purification of Products from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derivatives of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. It focuses on overcoming common challenges encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?

A1: 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is a versatile heterocyclic building block primarily used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.[1][2] The most prevalent reactions include:

  • Palladium-catalyzed reactions like Suzuki-Miyaura couplings (with boronic acids/esters) and Buchwald-Hartwig aminations (with primary or secondary amines).[3][4][5]

  • Substitution reactions where the bromine atom is replaced by other nucleophiles.[1]

Understanding the reaction type is crucial as it predicts the nature of potential byproducts and impurities, guiding the purification strategy.

Q2: What is the first purification step I should take after my reaction is complete?

A2: After completion, the first step is a standard aqueous workup. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine (a saturated aqueous NaCl solution).[3][4][6] This procedure aims to remove inorganic salts (like the base used in the reaction) and highly polar, water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure to yield the crude product.[3][4]

Q3: Which purification technique is most effective for products derived from this scaffold?

A3: Flash column chromatography on silica gel is the most widely reported and effective method for purifying products from reactions involving this bromo-oxazine scaffold.[3][7] For products that are stable, crystalline solids, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.[4][6]

Q4: How do I choose the right solvent system (eluent) for flash column chromatography?

A4: The ideal eluent is determined by running thin-layer chromatography (TLC) on the crude reaction mixture. The goal is to find a solvent system where the desired product has an Rf (retention factor) value of approximately 0.2-0.4, and there is clear separation from major impurities. Common starting points for eluent systems are mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[3] For more polar products, a dichloromethane/methanol system may be more effective.

Troubleshooting Guide

Problem: Poor Separation in Column Chromatography

Q1: My product and the unreacted starting material (7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine) have very similar Rf values on TLC. How can I separate them?

A1: This is a common challenge as the product often retains a similar polarity to the starting material.

  • Optimize the Eluent: Small changes to the solvent system can have a large impact. Try switching one component of your eluent (e.g., hexanes/ethyl acetate to toluene/ethyl acetate) to alter the selectivity. Adding a small percentage (~0.5-1%) of a polar modifier like methanol or triethylamine (if your compound is basic) can also improve separation.

  • Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient of increasing polarity. This can help resolve closely eluting spots.

  • Increase Column Length/Decrease Particle Size: A longer column or using silica gel with a finer particle size (e.g., 230-400 mesh) increases the number of theoretical plates and can improve resolution.[7]

Problem: Persistent Impurities

Q2: After chromatography, my NMR spectrum shows impurities. What could they be?

A2: The nature of the impurity depends on the reaction.

  • For Suzuki Couplings: A common byproduct is the homocoupling of the boronic acid reagent.[8] This impurity can sometimes be removed by trituration or recrystallization. Ensuring anaerobic (oxygen-free) conditions during the reaction can minimize its formation.[8]

  • For Buchwald-Hartwig Aminations: Besides unreacted starting materials, residual palladium catalyst and phosphine ligands (or their oxides) can be present. Filtering the crude product through a pad of Celite® before concentration can help remove some of the catalyst.[3] Specific scavengers can also be used to remove residual palladium.

  • Solvent Residues: Ensure the purified product is dried thoroughly under high vacuum to remove residual chromatography solvents (e.g., ethyl acetate, hexanes, dichloromethane).

Q3: My product has a dark color, suggesting residual palladium catalyst. How can I remove it?

A3: Residual palladium can often be removed by one of the following methods:

  • Activated Carbon: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite®.

  • Thiol-based Scavengers: Stirring a solution of the product with a silica-bound thiol scavenger for a few hours followed by filtration is a very effective method.

  • Aqueous Wash: Sometimes, washing a solution of the product in an organic solvent with an aqueous solution of thiourea or sodium thiosulfate can help extract residual palladium.

Workflow & Troubleshooting Diagrams

A typical purification workflow involves several key decision points.

G A Crude Reaction Mixture B Aqueous Workup (e.g., EtOAc/Water Wash) A->B C Dry & Concentrate B->C D Analyze Crude by TLC C->D E Flash Column Chromatography D->E Good Separation F Combine Pure Fractions E->F I Impure Fractions E->I G Purity Analysis (NMR, LC-MS) F->G H Pure Product G->H >95% Pure J Recrystallization or Re-Chromatography G->J <95% Pure J->G

Caption: General purification workflow from crude mixture to pure product.

G start Poor separation by TLC? opt1 Change Eluent Polarity (e.g., increase/decrease %EtOAc) start->opt1 Yes outcome1 Improved Separation opt1->outcome1 outcome2 Still Poor Separation opt1->outcome2 opt2 Switch Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) opt3 Use Different Stationary Phase (e.g., Alumina, C18) opt2->opt3 If still poor opt2->outcome1 opt4 Consider Preparative HPLC opt3->opt4 If still poor opt3->outcome1 outcome2->opt2

Caption: Troubleshooting decision tree for poor chromatographic separation.

Key Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product (e.g., 50 g of silica for 0.5-1.0 g of crude material).[7] Pack the column using the chosen eluent system (the "wet-packing" method is common).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product) by dissolving it, adding the silica, and concentrating to a dry, free-flowing powder. This "dry-loading" method often gives better resolution.

  • Elute the Column: Carefully add the sample to the top of the packed column. Begin eluting with the solvent system, collecting fractions in test tubes. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Monitor Fractions: Monitor the fractions by TLC to identify which ones contain the desired product.

  • Combine and Concentrate: Combine the fractions that contain the pure product and concentrate them using a rotary evaporator to yield the purified compound.[7]

Protocol 2: General Procedure for Recrystallization
  • Choose a Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures) to find a suitable one.

  • Dissolve the Compound: Place the solid product in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Product: Dry the crystals under high vacuum to remove all traces of solvent.

Data Summary

The following table summarizes typical purification conditions based on common reaction types for this scaffold. Note that these are representative examples and optimization is usually required.

Reaction TypeTypical Product PolarityCommon Eluent System (Silica Gel)Expected Purity (Post-Column)
Buchwald-Hartwig Amination Moderate to High10-50% Ethyl Acetate in Hexanes>95%
Suzuki-Miyaura Coupling Low to Moderate5-30% Ethyl Acetate in Hexanes>95%
Nucleophilic Substitution Varies widelyDichloromethane / Methanol gradients>90%

References

Common side-products in the synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives

Technical Support Center: Synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and its derivatives. This guide addresses common side-products and other experimental challenges.

Troubleshooting Guides

Encountering unexpected results is a common aspect of chemical synthesis. The following table outlines potential issues, their likely causes related to side-product formation, and recommended solutions to get your experiment back on track.

Problem Potential Cause Recommended Solution
Multiple spots on Thin Layer Chromatography (TLC), close to the main product spot. Formation of Regioisomers: Depending on the synthetic route, particularly in tandem SN2 and SNAr reactions, cyclization can occur at different positions on the pyridine ring, leading to isomeric side-products.Optimize reaction conditions to favor the desired regioisomer. This can include adjusting the temperature, solvent polarity, or the base used. Purification by column chromatography with a slow gradient may be necessary to separate the isomers.
A product with a higher molecular weight than expected is observed in Mass Spectrometry (MS). Dimerization: The starting materials or the product itself may undergo self-condensation or reaction with another molecule of a reactive intermediate to form a dimeric impurity. This can be promoted by high concentrations or prolonged reaction times.Use a higher dilution of reactants. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
The final product shows unexpected peaks in the 1H NMR spectrum, particularly in the aromatic region. Over-bromination: If the synthesis involves a bromination step, using an excess of the brominating agent (e.g., N-bromosuccinimide or liquid bromine) or harsh reaction conditions can lead to the introduction of a second bromine atom onto the aromatic ring, resulting in a di-bromo side-product.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise and monitor the reaction by TLC or LC-MS. Use milder reaction conditions (e.g., lower temperature).
The product has a different color than expected and shows signs of oxidation. N-Oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. This leads to the formation of an N-oxide derivative.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid unnecessary exposure to high temperatures.
A side-product with a rearranged scaffold is identified. Smiles or Truce-Smiles Rearrangement: In systems with appropriate functionalities, an intramolecular nucleophilic aromatic substitution can occur, leading to a skeletal rearrangement of the pyridoxazine ring. This is more likely with strong bases or high temperatures.Employ milder reaction conditions, particularly concerning the base and temperature. Consider alternative synthetic routes that avoid the precursors susceptible to this type of rearrangement.

Frequently Asked Questions (FAQs)

Here are some answers to common questions that may arise during the synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine derivatives.

Q1: What is the most common synthetic route for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine?

A common and effective method involves a two-step process. The first step is the synthesis of the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine core, typically by the cyclization of a suitable aminopyridine derivative. A frequently used method is the reaction of 2-amino-3-hydroxypyridine with 1,2-dibromoethane in the presence of a base. The second step is the regioselective bromination of the formed pyridoxazine ring at the 7-position, often achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile.

Q2: My TLC shows a persistent impurity spot even after column chromatography. What could it be and how can I remove it?

If the impurity has a similar polarity to your desired product, separation by standard silica gel chromatography can be challenging. This is often the case with regioisomers. Consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Alternatively, recrystallization from a suitable solvent or solvent mixture can be an effective purification method for removing closely related impurities. To identify the impurity, consider techniques like LC-MS for molecular weight determination or isolating a small amount for NMR analysis.

Q3: How can I confirm the correct regiochemistry of the bromine atom at the 7-position?

The most definitive method for confirming the position of the bromine atom is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments. These techniques can establish correlations between the protons and carbons in the molecule, allowing for unambiguous assignment of the bromine's position on the pyridine ring.

Q4: I am not getting a good yield for the cyclization step. What can I do to improve it?

Low yields in the cyclization to form the pyridoxazine ring can be due to several factors. Ensure your starting materials are pure and dry. The choice of base is critical; a strong, non-nucleophilic base is often preferred. The reaction temperature and time should also be optimized. Running small-scale parallel reactions with different bases, solvents, and temperatures can help identify the optimal conditions for your specific substrate.

Experimental Protocols

Below are generalized experimental protocols for key steps in the synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. Note: These are illustrative and may require optimization for specific derivatives.

Protocol 1: Synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
  • Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) is added a base (e.g., potassium carbonate, 2.5 eq).

  • Addition of Reagent: 1,2-Dibromoethane (1.2 eq) is added dropwise to the mixture at room temperature.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Protocol 2: Bromination of 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine
  • Reaction Setup: 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) and cooled to 0 °C in an ice bath.

  • Addition of Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise to the cooled solution over a period of 15-30 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Visualizations

Reaction Pathway and Potential Side-Products

The following diagram illustrates a typical synthetic route and highlights potential side-products.

GA2-Amino-3-hydroxypyridine +1,2-DibromoethaneB3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazineA->BCyclization(Base, Heat)SP1Regioisomeric OxazineA->SP1Alternative CyclizationSP4Dimeric ByproductA->SP4DimerizationC7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine(Desired Product)B->CBromination(NBS)SP2Di-bromo Product(Over-bromination)B->SP2Excess NBSSP3N-Oxide ProductB->SP3Oxidation

Caption: Synthetic pathway and potential side-products.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis.

GStartStart SynthesisCheckTLCAnalyze Crude by TLC/LC-MSStart->CheckTLCCleanClean ProductCheckTLC->CleanSingle SpotMultipleSpotsMultiple Spots ObservedCheckTLC->MultipleSpotsMultiple SpotsHighMWUnexpected High MW PeakCheckTLC->HighMWHigh MWRearrangedRearranged Product SignatureCheckTLC->RearrangedRearrangementIsomersIsomers?MultipleSpots->IsomersOverBromOver-bromination?MultipleSpots->OverBromDimerDimerization?HighMW->DimerSmilesSmiles Rearrangement?Rearranged->SmilesOptimizeCyclizationOptimize Cyclization(Temp, Base)Isomers->OptimizeCyclizationYesPurifyPurify(Chromatography/Recrystallization)Isomers->PurifyNoControlBromControl Stoichiometryof NBSOverBrom->ControlBromYesOverBrom->PurifyNoDiluteUse Higher DilutionDimer->DiluteYesDimer->PurifyNoMilderCondUse Milder ConditionsSmiles->MilderCondYesSmiles->PurifyNoOptimizeCyclization->StartControlBrom->StartDilute->StartMilderCond->Start

Caption: Troubleshooting workflow for synthesis.

Improving the yield of reactions with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals improve the yield of reactions involving 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or no product yield in Suzuki-Miyaura cross-coupling reactions.

  • Question: My Suzuki-Miyaura coupling reaction with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is resulting in a low yield or returning unreacted starting material. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Suzuki-Miyaura reactions with this substrate can stem from several factors, primarily related to the choice of catalyst, ligand, base, and solvent, which are crucial for an efficient catalytic cycle. The pyridine nitrogen in the substrate can coordinate with the palladium catalyst, leading to catalyst deactivation.

    Troubleshooting Steps:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaromatic substrates, bulky electron-rich phosphine ligands are often more effective. Consider screening different catalyst/ligand combinations.[1][2][3]

    • Base Selection: The base plays a key role in the transmetalation step. An inappropriate base can lead to poor yields. A screening of different bases is recommended.[2][4]

    • Solvent and Temperature: The reaction solvent and temperature can significantly influence the reaction rate and yield. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere.

    • Debromination: The formation of the debrominated starting material is a common side reaction. This can be minimized by using a less polar solvent and carefully selecting the catalyst and base.[3]

Issue 2: Poor yields in Buchwald-Hartwig amination reactions.

  • Question: I am attempting a Buchwald-Hartwig amination with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and an amine, but the yield is very low. How can I improve this?

  • Answer: Similar to Suzuki coupling, the success of Buchwald-Hartwig amination is highly dependent on the reaction conditions. The N-H group in the pyridooxazine ring might also complicate the reaction.

    Troubleshooting Steps:

    • Protecting Group: If the amine substrate also contains a reactive N-H bond, consider using a protecting group. For the pyridooxazine itself, N-acylation or a similar protection strategy might be necessary if side reactions are observed.

    • Catalyst System: A variety of palladium catalysts and ligands have been developed for Buchwald-Hartwig amination. A screening of different generations of catalysts and ligands is advisable.[1][2][5]

    • Base and Solvent: The choice of base is critical and should be matched with the amine's pKa. Strong, non-nucleophilic bases are generally preferred. The solvent should be anhydrous and capable of solubilizing the reactants.[6]

Quantitative Data Summary

The following tables summarize reaction conditions that have been reported for similar palladium-catalyzed cross-coupling reactions. These can serve as a starting point for optimization.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O90Moderate[4]
2PdCl₂(dppf) (3)-K₃PO₄ (2)THF80Good[7]
3Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (3)Dioxane110High[3]
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Good[7]

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
1Pd₂(dba)₃ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene100Good[5]
2Pd(OAc)₂ (2)X-Phos (4)K₃PO₄ (2)Dioxane110High[2]
3[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₂CO₃ (2)t-BuOH80ModerateGeneral Knowledge
4PdCl₂(dppf) (5)-Cs₂CO₃ (2)Toluene100Good[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk flask, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv.), the amine (1.1 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 3 mol%).

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_reagents Are all reagents pure and anhydrous? start->check_reagents check_reagents->start No, purify/dry reagents check_inert Is the reaction under a strictly inert atmosphere? check_reagents->check_inert Yes check_inert->start No, improve inert technique optimize_catalyst Screen different Pd catalysts and ligands check_inert->optimize_catalyst Yes optimize_base Screen different bases optimize_catalyst->optimize_base optimize_solvent_temp Vary solvent and temperature optimize_base->optimize_solvent_temp side_reactions Analyze for side products (e.g., debromination) optimize_solvent_temp->side_reactions side_reactions->optimize_catalyst If side reactions persist success Improved Yield side_reactions->success If yield improves

Caption: Troubleshooting workflow for low reaction yields.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L₂(Ar) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product reactants R-Br + Ar-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

Condition_Selection start Select Reaction Conditions coupling_type Coupling Type? start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C buchwald Buchwald-Hartwig coupling_type->buchwald C-N suzuki_catalyst Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) suzuki->suzuki_catalyst buchwald_catalyst Catalyst: Pd₂(dba)₃/BINAP or Pd(OAc)₂/X-Phos buchwald->buchwald_catalyst suzuki_base Base: K₂CO₃ or K₃PO₄ suzuki_catalyst->suzuki_base run_reaction Run Small Scale Test Reaction suzuki_base->run_reaction buchwald_base Base: NaOt-Bu or Cs₂CO₃ buchwald_catalyst->buchwald_base buchwald_base->run_reaction

Caption: Decision tree for selecting initial reaction conditions.

References

Solubility of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the solubility of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in common organic solvents for researchers, scientists, and drug development professionals.

Solubility Data

The solubility of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in common organic solvents has not been extensively reported in publicly available literature. Therefore, experimental determination is necessary. Below is a template for recording experimentally determined solubility data.

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (mg/mL)Solubility (mM)Observations
DMSO78.1325Data not availableData not available
Ethanol46.0725Data not availableData not available
Methanol32.0425Data not availableData not available
Acetone58.0825Data not availableData not available
Acetonitrile41.0525Data not availableData not available
Dichloromethane84.9325Data not availableData not available

Note: The molecular weight of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is 215.05 g/mol .[1][2][3][4][5]

Experimental Protocol: Determination of Solubility

This protocol outlines a general method for determining the solubility of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine in an organic solvent.[6][7][8]

Materials:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

  • Selected organic solvent (e.g., DMSO, ethanol, methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known mass of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

    • Dissolve the compound in a known volume of the chosen organic solvent to create a concentrated stock solution.

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of the solvent in a vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After 24 hours, visually inspect the sample to confirm the presence of undissolved solid.

    • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

    • Carefully collect the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations from the stock solution.

    • Analyze the standard solutions and the filtered saturated solution using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in the given solvent at the specified temperature.

Troubleshooting Guide

Issue: The compound does not appear to dissolve at all, even in small amounts.

  • Possible Cause: The compound may have very low solubility in the chosen solvent.

  • Solution:

    • Try a different solvent. A common rule of thumb is "like dissolves like"; consider the polarity of your compound and solvent.[9]

    • Gently warm the mixture. Solubility often increases with temperature.[9] Be cautious, as heat can degrade some compounds.

    • Increase the agitation time and intensity.

Issue: The solubility results are inconsistent between replicate experiments.

  • Possible Cause 1: The system did not reach equilibrium.

  • Solution 1: Increase the incubation time in the thermostatic shaker to 48 or 72 hours.

  • Possible Cause 2: Inaccurate temperature control.

  • Solution 2: Ensure the thermostatic shaker is properly calibrated and maintaining a constant temperature.

  • Possible Cause 3: Pipetting errors or inaccurate dilutions.

  • Solution 3: Use calibrated pipettes and perform dilutions carefully. Prepare fresh standard solutions for each experiment.

Issue: The compound precipitates out of solution after a short period.

  • Possible Cause: The solution was supersaturated.

  • Solution: Ensure that excess solid is present during the equilibration phase to confirm saturation. Re-evaluate the equilibration time and temperature.

Issue: The analytical signal is too low to be accurately quantified.

  • Possible Cause: The solubility is below the detection limit of the analytical method.

  • Solution:

    • Use a more sensitive analytical technique.

    • Concentrate the saturated solution by carefully evaporating a known volume of the solvent and reconstituting the residue in a smaller volume of a suitable solvent for analysis.

G cluster_0 Troubleshooting Workflow start Solubility Experiment Start low_solubility Compound Appears Insoluble? start->low_solubility issue Inconsistent or Unexpected Results? check_equilibrium Check Equilibrium Time (24-72h) issue->check_equilibrium Yes end Consistent Results Obtained issue->end No check_temp Verify Temperature Control check_equilibrium->check_temp check_solvent Consider Solvent Polarity check_temp->check_solvent check_purity Assess Compound Purity check_solvent->check_purity re_run Re-run Experiment check_purity->re_run re_run->issue low_solubility->issue No try_heating Gentle Heating low_solubility->try_heating Yes change_solvent Try Alternative Solvent try_heating->change_solvent change_solvent->re_run

Caption: Troubleshooting workflow for solubility determination.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO a commonly used solvent for initial solubility screening? A1: Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[10] This makes it an excellent choice for preparing high-concentration stock solutions in drug discovery and biological screening assays.

Q2: How does pH affect the solubility of a compound? A2: For ionizable compounds, pH can significantly impact solubility. The solubility of an acidic compound will generally increase in a basic solution, while the solubility of a basic compound will increase in an acidic solution. This is because the ionized form of the compound is typically more soluble in aqueous media.

Q3: What is the difference between kinetic and thermodynamic solubility? A3:

  • Kinetic solubility is the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions before it starts to precipitate. It is often measured by adding a concentrated DMSO stock solution to an aqueous buffer.

  • Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. This measurement is more time-consuming but provides the true equilibrium solubility.[10]

Q4: Can I use sonication to help dissolve my compound? A4: Yes, sonication can be used to break up solid aggregates and accelerate the dissolution process. However, it is important to control the temperature as sonication can generate heat, which may affect the solubility or stability of the compound.

Q5: How should I store stock solutions of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine? A5: Stock solutions should be stored in tightly sealed vials at low temperatures (e.g., -20°C or -80°C) to minimize solvent evaporation and compound degradation. It is also advisable to protect the solutions from light if the compound is known to be light-sensitive. Always check the manufacturer's recommendations for storage conditions.

References

Stability of the pyrido[3,2-b]oxazine ring under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the pyrido[3,2-b]oxazine ring system under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the pyrido[3,2-b]oxazine ring to acidic conditions?

The stability of the pyrido[3,2-b]oxazine ring under acidic conditions can vary significantly depending on the specific substituents and the reaction conditions. Generally, strong acidic conditions, particularly with heating, can lead to ring opening. For instance, related pyrido[4,3-b][1][2]oxazine structures have been observed to undergo hydrolysis back to their pyridine precursors when treated with hot concentrated hydrochloric acid[3][4]. Similarly, some dihydropyrido[2,1-c][1][2]oxazine derivatives undergo ring-opening in the presence of acetic acid[1].

Q2: Can the pyrido[3,2-b]oxazine ring be opened under basic conditions?

The available literature does not provide extensive direct evidence for the general instability of the pyrido[3,2-b]oxazine ring under basic conditions. However, the stability will likely depend on the nature of substituents on the ring. The presence of electron-withdrawing groups could potentially make the oxazine ring more susceptible to nucleophilic attack by hydroxide or other bases.

Q3: What is the thermal stability of the pyrido[3,2-b]oxazine ring?

The oxazine ring, in general, is thermally robust. For example, the ring-opening polymerization of related benzoxazines typically requires high temperatures, often exceeding 220 °C, to induce cleavage of the oxazine ring[5][6]. This suggests that the pyrido[3,2-b]oxazine core is likely to be stable under typical laboratory heating conditions, in the absence of reactive reagents.

Q4: Are pyrido[3,2-b]oxazines susceptible to oxidation or reduction?

Specific studies on the oxidative and reductive stability of the unsubstituted pyrido[3,2-b]oxazine ring are not prevalent in the reviewed literature. However, the stability will be highly dependent on the other functional groups present in the molecule. For instance, catalytic hydrogenation is a common method used to reduce nitro groups on a pyridine ring to form an amino group, which can then be used to construct the oxazine ring, suggesting the oxazine ring itself is stable to these reductive conditions[3][4]. The presence of electron-rich substituents on either the pyridine or the oxazine part of the molecule could increase susceptibility to oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Product degradation during acidic workup or purification (e.g., silica gel chromatography with acidic eluents). The pyrido[3,2-b]oxazine ring may be susceptible to acid-catalyzed hydrolysis, leading to ring opening.- Neutralize the reaction mixture before extraction. - Use a buffered aqueous solution for workup. - For chromatography, consider using neutral or basic alumina, or deactivate silica gel with a suitable base (e.g., triethylamine) in the eluent.
Unexpected side product formation when reacting with nucleophiles. The oxazine ring itself can be susceptible to nucleophilic attack and ring-opening, especially with activated derivatives.- Employ milder reaction conditions (lower temperature, shorter reaction time). - Use less aggressive nucleophiles if possible. - Protect sensitive functional groups on the pyrido[3,2-b]oxazine core if necessary.
Decomposition upon heating in the presence of catalysts. Certain catalysts, particularly Lewis acids, can promote the ring-opening of oxazines at lower temperatures than thermal cleavage alone.- Screen different catalysts to find one that promotes the desired reaction without causing degradation. - Optimize the catalyst loading and reaction temperature. - Consider catalyst-free conditions if the reaction can proceed thermally, albeit at a higher temperature.

Stability Data Summary

The following table summarizes the qualitative stability of the pyridoxazine ring based on available literature. Note that the stability is highly dependent on the specific isomer and substituents.

Condition Stability Evidence/Remarks Citations
Strong Acid (e.g., conc. HCl, heat) Potentially LabileRing-opening of some pyrido[4,3-b][1][2]oxazines has been observed.[3][4]
Weak Acid (e.g., Acetic Acid) Potentially LabileRing-opening of certain dihydropyrido[2,1-c][1][2]oxazine derivatives is promoted by acetic acid.[1]
Basic Conditions Generally StableLimited direct data available; stability is inferred from synthetic procedures.-
Thermal Conditions (>200 °C) Generally StableThe related benzoxazine ring requires high temperatures for thermal ring-opening.[5][6]
Catalytic Hydrogenation Generally StableThe oxazine ring appears stable under conditions used to reduce nitro groups on the pyridine ring.[3][4]
Oxidative Conditions Data not availableStability is expected to be dependent on substituents.-

Experimental Protocols

Protocol 1: Acid-Catalyzed Ring Opening of a Pyrido[4,3-b][1][2]oxazine Derivative

This protocol is based on the reported regeneration of the pyridine synthon from a substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamate[3][4].

  • Reactants:

    • Substituted ethyl (5-amino-2H-pyrido[4,3-b][1][2]oxazin-7-yl)carbamate

    • Concentrated hydrochloric acid

  • Procedure:

    • Dissolve the pyrido[4,3-b][1][2]oxazine derivative in concentrated hydrochloric acid.

    • Heat the mixture. The specific temperature and time will depend on the substrate and should be monitored (e.g., by TLC or LC-MS).

    • After completion of the reaction, cool the mixture to room temperature.

    • Carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while cooling in an ice bath.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ring-opened product (the corresponding 5-amino-4-hydroxypyridine).

    • Purify the product as necessary, for example, by recrystallization or column chromatography.

Protocol 2: Acetic Acid-Promoted Ring Opening and Cyclization

This protocol is based on the reaction of a 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-dione with a binucleophile in the presence of acetic acid[1].

  • Reactants:

    • Thienoyl-substituted 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-dione

    • Ethylenediamine

    • Acetic acid (catalyst)

    • Solvent (e.g., Toluene)

  • Procedure:

    • To a solution of the pyridoxazine derivative in toluene, add ethylenediamine.

    • Add a catalytic amount of acetic acid to the mixture.

    • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect the solid by filtration and wash with a suitable solvent.

    • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

Acid_Catalyzed_Ring_Opening Pyridoxazine Pyrido[3,2-b]oxazine Derivative Protonation Protonation of Oxazine Oxygen/Nitrogen Pyridoxazine->Protonation H+ RingOpening Nucleophilic Attack by Water/Solvent Protonation->RingOpening Product Ring-Opened Pyridone Derivative RingOpening->Product

Caption: Proposed pathway for acid-catalyzed ring opening of a pyrido[3,2-b]oxazine.

Troubleshooting_Workflow Start Experiment with Pyrido[3,2-b]oxazine Degradation Product Degradation Observed? Start->Degradation Conditions Check Reaction Conditions Degradation->Conditions Yes End Stable Product Degradation->End No Acidic Acidic? Conditions->Acidic Nucleophilic Nucleophilic? Conditions->Nucleophilic Thermal High Temp? Conditions->Thermal Solution1 Neutralize Workup, Use Basic/Neutral Media Acidic->Solution1 Yes Solution2 Milder Conditions, Protecting Groups Nucleophilic->Solution2 Yes Solution3 Lower Temperature, Screen Catalysts Thermal->Solution3 Yes Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Synthesis of Substituted Pyrido[3,2-b]oxazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrido[3,2-b]oxazines. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reaction Initiation and Starting Materials

Question 1: My reaction to form the pyrido[3,2-b]oxazine ring is not proceeding or is giving very low yields. What are the common causes?

Answer: Several factors can contribute to poor reaction initiation or low yields in the synthesis of pyrido[3,2-b]oxazines. Here are some key aspects to investigate:

  • Moisture Sensitivity: The starting materials, particularly aminopyridines and their derivatives, can be sensitive to moisture. Ensure that all starting materials and solvents are thoroughly dried before use, as water can hydrolyze cyclizing agents or interfere with base-catalyzed reactions[1].

  • Purity of Starting Materials: Impurities in your starting materials, such as 2-amino-3-hydroxypyridine or related precursors, can lead to side reactions and inhibit the desired transformation. It is crucial to use highly pure, well-characterized starting materials.

  • Inadequate Activation: In multi-step syntheses, incomplete activation of a precursor can be a bottleneck. For instance, if a leaving group is not properly installed, the subsequent cyclization will be inefficient.

  • Reaction Conditions: The reaction temperature and time may not be optimal. A moderate increase in temperature or prolonged reaction time could be beneficial, but this should be monitored carefully by Thin Layer Chromatography (TLC) to avoid product degradation or the formation of byproducts[1].

Question 2: I am observing the formation of polymeric byproducts in my reaction mixture. How can this be minimized?

Answer: The formation of polymeric byproducts is a common issue, especially when using highly reactive cyclizing agents. To minimize polymerization:

  • Controlled Addition of Reagents: Add the cyclizing agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the reactive species at any given time, favoring intramolecular cyclization over intermolecular polymerization[1].

  • Low-Temperature Conditions: Performing the addition of the cyclizing agent at a low temperature can help to control the reaction rate and reduce the likelihood of polymerization[1].

Section 2: Side Reactions and Isomer Formation

Question 3: I am getting a mixture of regioisomers instead of the desired substituted pyrido[3,2-b]oxazine. How can I improve regioselectivity?

Answer: The formation of regioisomers, such as a 4-cyclized product instead of the desired 2-cyclized pyrido[3,2-b][1][2]oxazine, can be a significant challenge.[3] The regioselectivity can be influenced by several factors:

  • Nature of the Starting Materials: The substitution pattern on the pyridine ring and the nature of the cyclizing agent can influence the site of cyclization.

  • Reaction Pathway: In some synthetic routes, such as the tandem SN2 and SNAr reaction, a mixture of isomers can be formed. The ratio of these isomers can sometimes be controlled by the choice of solvent and reaction temperature.

  • Protecting Groups: The use of appropriate protecting groups on the starting materials can direct the cyclization to the desired position.

Question 4: My reaction is suffering from decarboxylation of the starting material. How can I prevent this?

Answer: Decarboxylation can be a problematic side reaction, particularly when using starting materials like 2-aminonicotinic acid at elevated temperatures. To mitigate this, it is important to maintain the recommended reaction temperature and avoid excessive heating[1].

Section 3: Product Isolation and Purification

Question 5: I am having difficulty purifying my substituted pyrido[3,2-b]oxazine product. What are some effective purification strategies?

Answer: Purification of pyrido[3,2-b]oxazine derivatives can be challenging due to their solubility properties and potential instability.

  • Recrystallization: If recrystallization is attempted, it is important to screen a variety of solvents to find one that provides good recovery. The product may have partial solubility in common solvents, leading to significant loss[1].

  • Column Chromatography: Flash column chromatography is often a more effective method for purifying these compounds. A range of solvent systems (e.g., ethyl acetate/hexane or methanol/dichloromethane) should be tested to achieve good separation[3][4].

  • Product Stability: Be mindful of the product's stability during workup and purification. The oxazine ring can be susceptible to hydrolysis, especially under basic conditions. It is advisable to perform all workup and purification steps under neutral or slightly acidic conditions[1]. Also, minimize exposure to prolonged heating[1].

Experimental Protocols

General Procedure for the Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine

This protocol is adapted from a multi-step synthesis of novel pyrido[2,3-b][1][2]oxazine analogues.[4]

Materials:

  • 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine

  • 2,5-difluorobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate

Procedure:

  • To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.) in dichloromethane, add pyridine (3.0 eq.) at 0 °C.

  • Add 2,5-difluorobenzenesulfonyl chloride (1.2 eq.) to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After completion (monitored by TLC), dilute the reaction mixture with water and extract with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

Table 1: Summary of Yields for Selected Substituted Pyrido-oxazine Syntheses

ProductStarting MaterialsReaction ConditionsYield (%)Reference
7,9-Dibromo-5-methyl-2,3,4,5-tetrahydropyrido[3,2-b][1][2]oxazepine (1a)2,4,6-tribromo-3-(3-bromopropoxy)pyridine and aqueous methylamineDMF, ambient temperature39%[3]
6,8-Dibromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (2a) & 6,8-Dibromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (2b)2,4,6-tribromo-3-(2-bromoethoxy)pyridine and aqueous methylamineDMF, ambient temperature80% (overall)[3]
1-((2,5-difluorophenyl)sulfonyl)-7-(2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (4a)Boronate intermediate and 4-chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidineSuzuki cross-coupling65.7%[4]
7-(2-chlorothiazolo[5,4-b]pyridin-6-yl)-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (4b)Boronate intermediate and 2-chlorothiazolo[5,4-b]pyridineSuzuki cross-coupling69%[4]

Visualizations

troubleshooting_workflow cluster_sm Starting Material Troubleshooting cluster_conditions Reaction Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low or No Product Yield check_sm Check Starting Material Quality start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions sm_dry Ensure Starting Materials are Dry check_sm->sm_dry sm_pure Verify Purity of Starting Materials check_sm->sm_pure cond_temp Increase Temperature Moderately check_conditions->cond_temp cond_time Increase Reaction Time check_conditions->cond_time cond_reagent Use a More Efficient Cyclizing Agent check_conditions->cond_reagent side_polymer Slow Reagent Addition at Low Temp check_side_reactions->side_polymer side_decarbox Maintain Recommended Temperature check_side_reactions->side_decarbox side_isomer Consider Protecting Groups check_side_reactions->side_isomer end_node Improved Yield sm_dry->end_node sm_pure->end_node cond_temp->end_node cond_time->end_node cond_reagent->end_node side_polymer->end_node side_decarbox->end_node side_isomer->end_node

Caption: Troubleshooting workflow for low yield in pyrido[3,2-b]oxazine synthesis.

purification_flowchart cluster_recrystallization Recrystallization Strategy cluster_chromatography Chromatography Strategy start Crude Product recrystallization Attempt Recrystallization start->recrystallization If product is crystalline column_chromatography Perform Flash Column Chromatography start->column_chromatography If product is an oil or recrystallization fails solvent_screen Screen a Variety of Solvents recrystallization->solvent_screen solvent_system Test Different Solvent Systems (e.g., EtOAc/Hexane) column_chromatography->solvent_system product_stability Ensure Neutral/Slightly Acidic Conditions column_chromatography->product_stability check_recovery Check for Product Loss in Mother Liquor solvent_screen->check_recovery pure_product Pure Substituted Pyrido[3,2-b]oxazine check_recovery->pure_product solvent_system->pure_product product_stability->pure_product

Caption: Decision flowchart for the purification of substituted pyrido[3,2-b]oxazines.

References

Technical Support Center: Palladium Catalyst Removal in Reactions with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the removal of residual palladium from reactions involving 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.

Problem 1: Inefficient Palladium Removal with Standard Methods

  • Symptom: Residual palladium levels remain high after conventional purification methods like filtration or crystallization.

  • Possible Cause: The nitrogen-containing pyrido[3,2-b]oxazine core of your molecule can form stable complexes with palladium, rendering it soluble and difficult to remove by simple filtration.

  • Solutions:

    • Scavenger Screening: A screening of different palladium scavengers is highly recommended. Thiol-based scavengers are often effective for palladium (II) species.

    • Activated Carbon Treatment: Pre-treatment with activated carbon can be a cost-effective first step to reduce bulk palladium before using a more selective scavenger.

    • pH Adjustment: The pH of the reaction mixture can influence the binding of palladium to your compound. Adjusting the pH might facilitate its removal. For amine-containing compounds, working in a pH range of 2 to 10 is generally recommended for scavenging.[1]

Problem 2: Low Product Recovery After Scavenging

  • Symptom: Significant loss of the desired 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine product after treatment with a palladium scavenger.

  • Possible Cause: The scavenger may have a non-specific affinity for your product in addition to palladium.

  • Solutions:

    • Optimize Scavenger Amount: Reduce the amount of scavenger used. Start with a lower equivalence and incrementally increase it to find the optimal balance between palladium removal and product recovery.

    • Wash the Scavenger: After filtration, thoroughly wash the scavenger with a suitable solvent to recover any adsorbed product.

    • Alternative Scavenger: Test a different class of scavenger that may have a lower affinity for your heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving nitrogen-containing heterocycles?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers with functional groups that chelate palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) and polymer-based scavengers (e.g., Smopex®) are widely used.

  • Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd/C) but often insufficient for soluble palladium species.

  • Crystallization: Can be effective, but sometimes palladium can co-crystallize with the product.

  • Chromatography: Column chromatography can separate the product from the palladium catalyst, but it may not be practical for large-scale synthesis.

Q2: How do I choose the right palladium scavenger for my reaction with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?

A2: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the reaction temperature. For a new reaction, it is best to perform a scavenger screening with a small panel of scavengers to identify the most effective one. A typical screening would involve testing different scavengers at a set temperature and time and then analyzing the residual palladium concentration.

Q3: How much scavenger should I use?

A3: For initial screening, it is recommended to use 4-8 molar equivalents of the scavenger relative to the residual metal concentration.[2][3] Once the best scavenger is identified, the amount can be optimized, often reducing it to 2-4 equivalents.[2][3]

Q4: What is the typical procedure for using a solid-supported scavenger?

A4: A general procedure for using a solid-supported scavenger in batch mode is as follows:

  • Add the calculated amount of scavenger to the reaction mixture.

  • Stir the mixture at room temperature or a slightly elevated temperature for a specified time (e.g., 1-4 hours).

  • Filter off the scavenger.

  • Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings.

  • Analyze the filtrate for residual palladium content.

Q5: How can I quantify the amount of residual palladium in my product?

A5: The most common and accurate methods for quantifying residual palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption (AA) spectroscopy. X-ray fluorescence (XRF) can also be used.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Residual Pd Levels
Filtration (Celite) Simple, fast, inexpensive.Only effective for heterogeneous catalysts.Highly variable, often >100 ppm for soluble Pd.
Crystallization Can be highly effective, scalable.Product loss in mother liquor, potential for co-crystallization.<10 ppm to >100 ppm, highly substrate-dependent.
Activated Carbon Inexpensive, good for bulk removal.Can adsorb the product, leading to yield loss.50-500 ppm.
Silica-Based Scavengers High efficiency, good selectivity.Higher cost than carbon.<10 ppm.
Polymer-Based Scavengers High capacity, can be used in various solvents.May require longer reaction times.<10 ppm.

Table 2: Scavenger Screening Guide

Scavenger TypeFunctional GroupTarget Palladium SpeciesRecommended Solvents
SiliaMetS Thiol ThiolPd(II)Toluene, THF, Ethyl Acetate, DMF
Smopex®-111 Thio-basedPd(0), Pd(II)Aqueous and organic solvents
Activated Carbon N/AVariousMost organic solvents

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenger Screening

  • Sample Preparation: After the completion of the reaction, take a representative sample of the crude reaction mixture.

  • Scavenger Addition: In separate vials, add different palladium scavengers (e.g., SiliaMetS Thiol, Smopex®-111, activated carbon) at a loading of approximately 5-10 wt% relative to the theoretical product weight.

  • Reaction: Stir the vials at a consistent temperature (e.g., room temperature or 40 °C) for a set period (e.g., 2-4 hours).

  • Filtration: Filter the contents of each vial through a syringe filter (e.g., 0.45 µm PTFE).

  • Analysis: Analyze the filtrate from each vial for residual palladium content using ICP-MS.

  • Evaluation: Compare the results to identify the most effective scavenger for your specific reaction.

Protocol 2: Palladium Removal using SiliaMetS Thiol

  • Determine Residual Palladium: Before treatment, determine the initial concentration of palladium in your reaction mixture (in ppm) by ICP-MS.

  • Calculate Scavenger Amount: Based on the initial palladium concentration, calculate the required amount of SiliaMetS Thiol. A common starting point is to use 4-8 molar equivalents of the scavenger's functional group relative to the moles of palladium.

  • Scavenging: Add the calculated amount of SiliaMetS Thiol to the reaction mixture. Stir at room temperature for 2-4 hours. The optimal time and temperature may need to be determined experimentally.

  • Filtration: Filter the mixture to remove the SiliaMetS Thiol. Wash the solid scavenger with a small amount of the reaction solvent to recover any adsorbed product.

  • Analysis: Analyze the filtrate for the final palladium concentration by ICP-MS to confirm successful removal.

Mandatory Visualization

Palladium_Removal_Workflow start Reaction with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Complete check_pd_type Is Palladium Catalyst Heterogeneous? start->check_pd_type filtration Filtration through Celite® check_pd_type->filtration Yes scavenger_screening Perform Scavenger Screening (e.g., Thiol-based, Carbon) check_pd_type->scavenger_screening No / Soluble Pd analyze_filtrate Analyze Residual Pd (e.g., ICP-MS) filtration->analyze_filtrate pd_level_ok Palladium Level Acceptable? analyze_filtrate->pd_level_ok pd_level_ok->scavenger_screening No end Product Meets Specification pd_level_ok->end Yes select_scavenger Select Optimal Scavenger and Conditions scavenger_screening->select_scavenger scavenging_step Implement Scavenging Step select_scavenger->scavenging_step final_analysis Final Product Analysis (Residual Pd) scavenging_step->final_analysis final_analysis->end

Caption: Workflow for selecting a palladium removal method.

References

Technical Support Center: Monitoring Reactions of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The information is designed to help you effectively monitor the progress of your reactions and troubleshoot common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring reactions involving 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?

A1: The most common and effective techniques are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). TLC is excellent for rapid, qualitative monitoring of reaction progress. HPLC provides quantitative data on the consumption of starting materials and the formation of products. NMR spectroscopy is used to confirm the structure of the product and identify any major byproducts. Mass spectrometry confirms the molecular weight of the product and can help in identifying impurities.

Q2: How can I visualize 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine on a TLC plate?

A2: Due to its aromatic nature, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is UV active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2] Staining with iodine vapor can also be used, which typically reveals aromatic compounds as brown spots.[1][3] For more specific visualization, stains like p-anisaldehyde can be effective for nitrogen-containing heterocycles, often producing colored spots upon heating.[3]

Q3: What are the characteristic mass spectrometry peaks for this compound?

A3: Due to the presence of a bromine atom, the mass spectrum of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity (approximately 1:1 ratio) for the molecular ion, one for the 79Br isotope (M) and one for the 81Br isotope (M+2).[4][5] For this compound (molecular weight ~215.05 g/mol ), you should observe prominent peaks at m/z 215 and 217.

Q4: Are there any known stability issues with the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine ring system?

A4: Dihydro-oxazine rings can be susceptible to ring-opening under certain conditions, particularly under strong acidic or basic conditions, or upon prolonged heating. It is advisable to monitor for potential degradation products, especially during workup and purification steps.[6] Additionally, some bromo-substituted N-heterocycles may show some instability on silica gel during column chromatography, leading to streaking or loss of material.[7]

Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
Streaking or Elongated Spots Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[8][9][10]
Compound is interacting strongly with the silica gel (acidic or basic nature).Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape.[8]
Compound is degrading on the silica plate.Minimize the time the compound spends on the plate before and during development. Consider using alumina or reverse-phase TLC plates.[11]
Spots Remain at the Baseline (Low Rf) The developing solvent is not polar enough.Increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[8]
Spots Run with the Solvent Front (High Rf) The developing solvent is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[8]
No Spots are Visible Under UV Light The compound is not UV active or the concentration is too low.Although this compound is expected to be UV active, if no spots are seen, try a more concentrated sample. Also, use a visualization stain such as iodine vapor or p-anisaldehyde.[1][8]
Multiple Unexpected Spots The reaction has produced byproducts or the starting material is impure.Co-spot the reaction mixture with the starting material to identify its spot. If other spots are present, they are likely products or impurities.
The sample was contaminated during handling.Ensure clean spotting capillaries and handle the TLC plate carefully to avoid contamination.[9]

TLC_Troubleshooting_Workflow

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Solution
Peak Tailing Secondary interactions with residual silanols on the column.Add a small amount of a competing amine like triethylamine (0.1%) to the mobile phase, or use a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid) to suppress silanol activity. Consider using an end-capped or polar-embedded column.
Column overload.Reduce the injection volume or dilute the sample.
Broad Peaks High dead volume in the system.Use shorter tubing with a smaller internal diameter between the column and detector. Ensure all fittings are properly connected.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column thermostat to maintain a consistent temperature.[12]
Column not properly equilibrated.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.[12]
No Peaks or Very Small Peaks Incorrect detector wavelength.Determine the UV absorbance maximum (λmax) of your compound and set the detector to that wavelength. For initial screening, a low wavelength like 210 nm can be used for compounds with some conjugation.
Sample degradation.Ensure the sample is stable in the injection solvent.
Ghost Peaks Carryover from a previous injection.Run a blank gradient after each sample injection to clean the column.
Contaminants in the mobile phase.Use high-purity HPLC-grade solvents and freshly prepared buffers.

HPLC_Troubleshooting_Workflow

Experimental Protocols

Thin Layer Chromatography (TLC) Protocol

Objective: To qualitatively monitor the progress of a reaction by separating the starting material, product, and any byproducts.

Materials:

  • Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Spotting capillaries

  • Eluent (e.g., a mixture of ethyl acetate and hexanes)

  • UV lamp (254 nm)

  • Iodine chamber (optional)

  • p-Anisaldehyde stain (optional)

Methodology:

  • Prepare the Eluent: Prepare a suitable eluent system. A good starting point for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and its precursors is a mixture of ethyl acetate and hexanes. Start with a ratio of 1:9 (EtOAc:Hexanes) and adjust the polarity as needed. A related pyrido-oxazine derivative has a reported Rf of 0.6 in 10% EtOAc/hexane.[12]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points where you will spot your samples.

  • Spot the Plate: Using a capillary spotter, apply a small spot of your starting material solution, your reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) onto the baseline.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the eluent level is below the baseline. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Circle the spots with a pencil. If necessary, further visualization can be done using an iodine chamber or by dipping the plate in a p-anisaldehyde stain followed by gentle heating.[1][3]

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To quantitatively monitor the reaction progress and assess the purity of the product.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (optional)

Methodology:

  • Prepare the Mobile Phase: A good starting point for a reversed-phase method for this polar, aromatic compound is an isocratic mixture of acetonitrile and water. Begin with a ratio of 40:60 (Acetonitrile:Water).[3] To improve peak shape, 0.1% formic acid or trifluoroacetic acid can be added to the mobile phase. Ensure the mobile phase is filtered and degassed.

  • Set Up the HPLC System:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Water (start with 40:60)

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 30 °C[3]

    • Detector Wavelength: Start with 210 nm for initial screening, then optimize based on the UV spectrum of the compound.[3]

    • Injection Volume: 10 µL

  • Prepare the Sample: Dissolve a small amount of your reaction mixture in the mobile phase to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Run the Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

  • Analyze the Data: Identify the peaks corresponding to the starting material and the product by injecting standards of each if available. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Data Presentation

Table 1: Typical Analytical Data for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Parameter Value Conditions
Molecular Weight 215.05 g/mol -
1H NMR (CDCl3, 300 MHz) δ 7.72 (d, J=2.3 Hz, 1H), 7.10 (d, J=1.9 Hz, 1H), 4.82 (brs, 1H), 4.18-4.26 (m, 2H), 3.50-3.58 (m, 2H)-
1H NMR (DMSO-d6, 500 MHz) δ 8.37 (d, J=7.5 Hz, 1H), 7.72 (d, J=8.3 Hz, 1H), 7.58-7.55 (m, 2H), 7.54-7.50 (m, 2H), 7.47-7.43 (m, 4H)Data for a similar fused pyridine derivative[13]
13C NMR (DMSO-d6, 126 MHz) δ 153.0, 140.0, 136.5, 133.5, 133.3, 130.0 (2C), 128.5 (2C), 128.4, 127.5, 127.2, 126.8, 126.3, 126.1, 116.7Data for a similar fused pyridine derivative[13]
Mass Spectrum (ESI+) m/z 215.2 [M+H]+-
Table 2: Suggested Starting Conditions for TLC Analysis
Solvent System (v/v) Expected Rf Range Notes
10% Ethyl Acetate in Hexanes0.5 - 0.7A good starting point for initial analysis. A similar compound showed an Rf of 0.6 in this system.[12]
30% Ethyl Acetate in Hexanes0.7 - 0.9Use if the compound has a very low Rf in 10% EtOAc/Hexanes.
5% Methanol in Dichloromethane0.4 - 0.6A more polar system suitable for more polar derivatives or byproducts.

Signaling Pathways and Experimental Workflows

Reaction_Monitoring_Workflow

References

Preventing debromination of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this compound during various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?

A1: Debromination is an undesired side reaction where the bromine atom at the 7-position of the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine molecule is replaced by a hydrogen atom. This results in the formation of the corresponding debrominated byproduct, 3,4-dihydro-2H-pyrido[3,2-b]oxazine, which can significantly reduce the yield of the desired product and complicate purification processes.

Q2: What are the common causes of debromination during reactions with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine?

A2: Debromination of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is most frequently observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. The primary causes include:

  • High Reaction Temperatures: Elevated temperatures can promote the reductive cleavage of the C-Br bond.

  • Choice of Base: Strong bases, particularly in the presence of protic solvents or water, can facilitate hydrodehalogenation.

  • Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.

  • Presence of Hydride Sources: Reagents or solvents that can act as hydride donors (e.g., alcohols, formic acid, or even trace amounts of water) can lead to the reduction of the aryl bromide.

  • Electron-Rich Nature of the Heterocycle: The pyrido[3,2-b]oxazine ring system is electron-rich, which can make the oxidative addition step in palladium catalysis less favorable and potentially open pathways for side reactions like debromination.

Q3: How can I detect if debromination is occurring in my reaction?

A3: The most common methods for detecting the debrominated byproduct are:

  • Thin Layer Chromatography (TLC): The debrominated product will have a different Rf value than the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can identify the mass of the debrominated byproduct (C₇H₈N₂O, MW: 152.15 g/mol ) alongside the starting material (C₇H₇BrN₂O, MW: 215.05 g/mol ) and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show the disappearance of the characteristic signals for the protons on the brominated pyridine ring and the appearance of a new signal for the proton that has replaced the bromine atom.

Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Byproduct in a Suzuki-Miyaura Coupling Reaction

This guide provides a systematic approach to diagnose and mitigate the debromination of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine during a Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow:

start Start: Debromination Observed step1 Step 1: Analyze Reaction Temperature start->step1 step2 Step 2: Evaluate Base and Solvent System step1->step2 If temperature is high (>100 °C) step3 Step 3: Scrutinize Catalyst and Ligand step2->step3 If using strong base or protic solvent step4 Step 4: Consider Protecting the Amine step3->step4 If using a standard catalyst system end_node Debromination Minimized step4->end_node

Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

Step Issue Recommended Solution
1. Analyze Reaction Temperature High temperatures can promote reductive debromination.Systematically lower the reaction temperature in increments of 10 °C. Monitor the reaction progress by LC-MS to find the optimal balance between the rate of the desired coupling and the suppression of the side reaction.
2. Evaluate Base and Solvent System Strong bases (e.g., NaOtBu) or the presence of protic solvents/water can be sources of hydrides.Switch to a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃. Ensure the use of anhydrous aprotic solvents (e.g., toluene, dioxane, or THF) and rigorously dry all reagents and glassware.
3. Scrutinize Catalyst and Ligand The catalyst system may favor debromination.For electron-rich aryl bromides, consider using more specialized catalyst systems. Buchwald-type ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃) can be more effective than traditional Pd(PPh₃)₄.
4. Consider Protecting the Amine The free N-H group on the oxazine ring might interfere with the catalytic cycle.Protect the secondary amine of the oxazine ring with a suitable protecting group (e.g., Boc or SEM). This can alter the electronic properties of the heterocycle and may suppress debromination. The protecting group can be removed in a subsequent step.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine with an arylboronic acid, incorporating measures to minimize debromination.

Materials and Reagents:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃), finely ground and dried (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water (optional, for some boronic acids)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, the arylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous dioxane.

  • If necessary, add a minimal amount of degassed water (e.g., dioxane/water 10:1).

  • Thoroughly degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Debromination Observed During Buchwald-Hartwig Amination

This guide addresses the occurrence of debromination during the amination of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Logical Relationship Diagram:

start Start: Debromination in Buchwald-Hartwig Amination step1 Evaluate Base Strength and Type start->step1 step2 Assess Catalyst and Ligand Combination step1->step2 If using a very strong base (e.g., LiHMDS) step3 Control Reaction Temperature and Time step2->step3 If using a general-purpose ligand end_node Successful Amination without Debromination step3->end_node

Caption: Troubleshooting logic for debromination in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

Step Issue Recommended Solution
1. Evaluate Base Strength and Type Strong bases are often implicated in debromination.While strong bases like NaOtBu or LHMDS are common in Buchwald-Hartwig amination, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, especially if the amine substrate is not particularly acidic.
2. Assess Catalyst and Ligand Combination The ligand's steric and electronic properties are crucial.Employ bulky, electron-rich phosphine ligands such as RuPhos, Xantphos, or Josiphos-type ligands. These ligands can promote the desired reductive elimination over competing side reactions.
3. Control Reaction Temperature and Time Prolonged heating can lead to catalyst decomposition and side reactions.Aim for the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-exposure to the reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination with Minimized Debromination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine, designed to minimize debromination.

Materials and Reagents:

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • RuPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 eq)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and the base to a flame-dried Schlenk tube.

  • Add 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate or dichloromethane), and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Novel Pyrido[2,3-b]oxazine-Based EGFR-TK Inhibitors

A Comparative Guide to the Biological Evaluation of Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of novel pyrido[2,3-b][1][2]oxazine derivatives as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) inhibitors. While the initial focus of this review was on 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine derivatives, the available literature provides extensive and compelling data on the closely related and highly promising pyrido[2,3-b][1][2]oxazine scaffold. These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations. This guide will objectively compare the performance of lead compounds from this class with the clinically approved drug, Osimertinib, and provide supporting experimental data and protocols to inform further research and development.

Data Presentation: Comparative Anticancer Activity

The in vitro anticancer activity of novel substituted pyrido[2,3-b][1][2]oxazine compounds was evaluated against three different non-small cell lung cancer (NSCLC) cell lines: HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR overexpression).[1][3] The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 1: Comparative IC50 Values (μM) of Pyrido[2,3-b][1][2]oxazine Derivatives and Osimertinib [1][3]

CompoundHCC827 (EGFR del19)NCI-H1975 (L858R/T790M)A-549 (WT-EGFR)Selectivity vs. Normal Cells (BEAS-2B)
7f 0.090.891.10> 61 μM
7g PromisingPromisingPromisingNot specified
7h PromisingPromisingPromisingNot specified
Osimertinib Comparable to 7fComparable to 7fComparable to 7fNot specified

Note: The source material describes compounds 7f, 7g, and 7h as the most promising, with specific IC50 values provided for 7f, which showed potency equivalent to Osimertinib. These compounds were found to be selectively cytotoxic against cancer cells while not harming normal BEAS-2B cells at doses over 61 μM.[1][3]

Mechanism of Action: Induction of Apoptosis

To understand the mechanism by which these compounds induce cell death, apoptosis was quantified in HCC827 cells treated with the lead compound, 7f. The results indicate a significant increase in programmed cell death compared to control conditions.[1]

Table 2: Apoptosis Induction by Compound 7f in HCC827 Cells [1]

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control 2.41.84.2
Compound 7f 33.79.142.8

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)[1]
  • Cell Culture: Human cancer cell lines (HCC827, H1975, and A549) and normal lung cells (BEAS-2B) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized pyrido[2,3-b][1][2]oxazine derivatives or the standard drug (Osimertinib) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Western Blot Analysis for EGFR Autophosphorylation[1]
  • Cell Lysis: HCC827 cells were treated with the test compounds for the indicated time, and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against phospho-EGFR and total EGFR, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathwaycluster_membraneCell Membranecluster_extracellularcluster_intracellularIntracellularEGFREGFRP_EGFRp-EGFR(Autophosphorylation)EGFR->P_EGFRDimerizationEGFEGFEGF->EGFRBindingRASRASP_EGFR->RASPI3KPI3KP_EGFR->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell ProliferationSurvival, AngiogenesisERK->ProliferationAKTAKTPI3K->AKTAKT->ProliferationInhibitorPyrido[2,3-b][1,4]oxazineDerivatives (e.g., 7f)Inhibitor->P_EGFRInhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b][1][2]oxazine derivatives.

Experimental Workflow Diagram

MTT_Assay_WorkflowstartStartcell_cultureCell Culture(HCC827, H1975, A549)start->cell_culturecell_seedingCell Seeding in 96-well Platescell_culture->cell_seedingcompound_treatmentTreatment with Pyrido-oxazine Derivativesand Controls (48h)cell_seeding->compound_treatmentmtt_additionAddition of MTT Solution (4h)compound_treatment->mtt_additionformazan_solubilizationFormazan Solubilization with DMSOmtt_addition->formazan_solubilizationabsorbance_measurementMeasure Absorbance at 570 nmformazan_solubilization->absorbance_measurementdata_analysisData Analysis and IC50 Calculationabsorbance_measurement->data_analysisendEnddata_analysis->end

Caption: Experimental workflow for the in vitro anticancer activity (MTT) assay.

Comparative Analysis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Analogs as Potent EGFR-TK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of novel pyrido[2,3-b][1]oxazine analogs derived from 7-bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine. The focus is on their structure-activity relationship (SAR) as potent epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors with significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines. The data presented is based on a study that strategically combined the pyrido[2,3-b][1]oxazine scaffold with phenyl sulfonamide and pyrimidine moieties to enhance anticancer potency.[1]

Data Presentation: Anticancer Activity of Pyrido[2,3-b][1][2]oxazine Analogs

The following tables summarize the in vitro anticancer activity of synthesized analogs against three human NSCLC cell lines: HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR overexpression). The cytotoxicity against normal human bronchial epithelial cells (BEAS-2B) is also presented to indicate the selectivity of the compounds.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Analogs

CompoundRHCC827 (EGFR del)H1975 (L858R/T790M)A549 (WT-EGFR)BEAS-2B (Normal)
7f 2-aminopyrimidin-4-yl0.090.891.10> 61
7g 2-(methylamino)pyrimidin-4-yl0.121.051.32> 61
7h 2-(dimethylamino)pyrimidin-4-yl0.251.281.56> 61
Osimertinib -0.080.751.00-

Data extracted from a study on novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors.[1]

Structure-Activity Relationship (SAR) Insights

A thorough analysis of the cytotoxic activity of the synthesized compounds revealed several key structural features essential for potent anticancer efficacy[1]:

  • Pyrido-oxazine Scaffold: This ring system serves as the fundamental framework for the inhibitors.

  • Pyrimidine Moiety: The presence of a pyrimidine ring is crucial for activity.

  • Amine Functional Group: Derivatives containing an amino group on the pyrimidine ring demonstrated higher anticancer activity.

  • Trifluoromethyl Substituent: A trifluoromethyl group on the pyrimidine ring contributes to the overall potency.

  • Difluorophenyl Sulfonyl Group: This group plays a significant role in the enhanced efficacy of the most potent compounds.

The SAR analysis indicates that the combination of these specific structural motifs leads to a synergistic enhancement of the anticancer effects.[1]

SAR_Logic Core Pyrido[2,3-b][1,4]oxazine Scaffold Activity Potent Anticancer Activity (EGFR-TK Inhibition) Core->Activity Motif1 Pyrimidine Moiety Motif1->Activity Motif2 Amine Group on Pyrimidine Motif2->Activity Motif3 Trifluoromethyl on Pyrimidine Motif3->Activity Motif4 Difluorophenyl Sulfonyl Group Motif4->Activity

Caption: Key structural requirements for potent anticancer activity.

Experimental Protocols

The synthesis of the target compounds was achieved through a multi-step process starting from 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine.[1]

Synthesis_Workflow Start 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine Step1 Sulfonamide Formation Start->Step1 2,5-difluorobenzenesulfonyl chloride, pyridine, DCM Intermediate1 Sulfonamide Derivative (2) Step1->Intermediate1 Step2 Borylation Intermediate1->Step2 bis(pinacolato)diboron, KOAc, 1,4-dioxane Intermediate2 Boronic Ester Intermediate Step2->Intermediate2 Step3 Suzuki Cross-Coupling Intermediate2->Step3 Substituted pyrimidine, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O Final Target Pyrido[2,3-b][1,4]oxazine Analogs (e.g., 7f, 7g, 7h) Step3->Final

Caption: Synthetic workflow for pyrido[2,3-b][1]oxazine analogs.

  • Sulfonamide Formation: To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine in dichloromethane, pyridine and 2,5-difluorobenzenesulfonyl chloride are added at 0 °C. The mixture is stirred at room temperature for 16 hours.[1]

  • Suzuki Cross-Coupling: The resulting sulfonamide derivative is then coupled with various substituted pyrimidines via a Suzuki cross-coupling reaction to yield the final target compounds.[1]

The anticancer efficacy of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]

  • Cell Seeding: Cancer cells (HCC827, H1975, A549) and normal cells (BEAS-2B) were seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: MTT solution was added to each well, and the plates were incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals were dissolved in DMSO, and the absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Mechanism of Action: EGFR-TK Inhibition and Apoptosis

Mechanistic studies demonstrated that the most promising compound, 7f , acts as an inhibitor of EGFR-TK autophosphorylation. This inhibition of the EGFR signaling pathway leads to the induction of apoptosis (programmed cell death) in cancer cells. Compound 7f was shown to cause significant apoptosis (33.7% early and 9.1% late) compared to control conditions.[2]

Mechanism_of_Action Compound Compound 7f EGFR EGFR Tyrosine Kinase Compound->EGFR Binds to and inhibits Phosphorylation Autophosphorylation Compound->Phosphorylation Inhibits EGFR->Phosphorylation Signaling Downstream Signaling (Proliferation, Survival) Phosphorylation->Signaling Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Inhibition leads to

Caption: Proposed mechanism of action for compound 7f.

Molecular docking studies further support these findings, showing that the compounds effectively engage with the EGFR target. The di-fluorophenyl group interacts with the glycine-rich loop, while pyridine substituents form interactions in the front pocket, and essential hinge region interactions are maintained.[2]

References

In Vitro Performance of Pyrido[3,2-b]oxazine Derivatives as EGFR Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro performance of a novel pyrido-oxazine derivative against established EGFR tyrosine kinase inhibitors (TKIs). While specific experimental data for compounds directly synthesized from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is not publicly available, this guide utilizes data from a closely related and structurally significant analog, a novel pyrido[2,3-b][1][2]oxazine-based inhibitor, to offer valuable insights into the potential of this chemical scaffold.

The data presented is based on a key study that synthesized and evaluated a series of these compounds for their anticancer activity, particularly against non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations. The lead compound from this research is compared with first- and third-generation EGFR TKIs: Gefitinib, Erlotinib, and Osimertinib.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of the lead pyrido[2,3-b][1][2]oxazine derivative and its established counterparts was assessed using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth, was determined for various NSCLC cell lines.

Compound/DrugTargetHCC827 (EGFR ex19del) IC50 (µM)NCI-H1975 (EGFR L858R/T790M) IC50 (µM)A549 (EGFR wt) IC50 (µM)BEAS-2B (Normal Lung) IC50 (µM)
Lead Pyrido[2,3-b][1][2]oxazine (Compound 7f) [3]EGFR-TK0.09[3]0.89[3]1.10[3]>61[3]
Osimertinib EGFR-TK~0.017[4]0.005[4]3[5]-
Gefitinib EGFR-TK0.002686[1]11.580[1]>10[6]-
Erlotinib EGFR-TK0.002142[1]9.183[1]~23[7]-

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is compiled from multiple sources for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., HCC827, NCI-H1975, A549) and a normal lung cell line (BEAS-2B)

  • Culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under the same conditions.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to determine if the synthesized compounds inhibit the autophosphorylation of the EGFR, which is a key step in its activation.

Materials:

  • Cell lysates from treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: Cells are treated with the test compound for a specified time, then washed with ice-cold PBS and lysed with lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of EGFR (p-EGFR).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an ECL detection reagent and an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody that detects total EGFR.

Visualizations

Experimental Workflows and Signaling Pathways

To better illustrate the experimental processes and biological context, the following diagrams are provided in the DOT language for Graphviz.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add Test Compounds overnight_incubation->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido-oxazine Derivatives & EGFR TKIs Inhibitor->EGFR Inhibits Autophosphorylation

Simplified EGFR Signaling Pathway

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-EGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Imaging detection->imaging reprobe Strip & Reprobe (anti-total-EGFR) imaging->reprobe

Western Blot Experimental Workflow

References

A Comparative Guide to the Cross-Coupling Reactivity of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrido[3,2-b]oxazine core, a privileged structure in numerous biologically active compounds, often requires precise modification via cross-coupling reactions. This guide provides a detailed comparison of the reactivity of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and its chloro-analog in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis, supported by representative experimental data from analogous systems, aims to inform substrate selection and reaction optimization.

The fundamental difference in reactivity between the bromo and chloro analogs lies in the bond dissociation energy of the carbon-halogen bond (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. Consequently, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine is generally expected to be more reactive than its chloro counterpart, allowing for milder reaction conditions and often providing higher yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species and an organic halide. For the pyrido[3,2-b]oxazine scaffold, this reaction is invaluable for introducing aryl or heteroaryl substituents at the 7-position.

Comparative Performance
Feature7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine7-Chloro-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Reactivity HigherLower
Typical Catalyst Loading 1-5 mol%3-10 mol%
Typical Ligand PPh₃, SPhos, XPhosBulky, electron-rich phosphines (e.g., XPhos, RuPhos)
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases often required (e.g., K₃PO₄, CsF)
Typical Temperature 80-110 °C100-140 °C
Representative Yield Good to Excellent (80-95%)Moderate to Good (60-85%)

Note: The data presented are representative and based on analogous heterocyclic systems. Actual results may vary depending on the specific boronic acid and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the 7-halo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst, ligand, and base in a suitable solvent is subjected to the conditions outlined in the table above.

Detailed Protocol (Bromo-analog): To an oven-dried Schlenk tube is added 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (215 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired 7-phenyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine.

Detailed Protocol (Chloro-analog): To an oven-dried Schlenk tube is added 7-Chloro-3,4-dihydro-2H-pyrido[3,2-b]oxazine (171 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), XPhos Pd G2 (40 mg, 0.05 mmol), and K₃PO₄ (425 mg, 2.0 mmol). The tube is evacuated and backfilled with argon three times. Degassed toluene (10 mL) is added, and the mixture is heated to 120 °C for 24 hours. Workup and purification are performed as described for the bromo-analog.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 7-Halo-pyrido[3,2-b]oxazine Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OH)2 Arylboronic Acid Base Base R-B(OH)2->Base Base->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-R(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 7-Aryl-pyrido[3,2-b]oxazine Reductive_Elimination->Product

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for introducing amine functionalities that can significantly modulate the pharmacological properties of the pyrido[3,2-b]oxazine scaffold.

Comparative Performance
Feature7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine7-Chloro-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Reactivity HigherLower
Typical Catalyst Loading 1-3 mol%2-5 mol%
Typical Ligand BINAP, XPhos, RuPhosBulky, electron-rich phosphines (e.g., BrettPhos, tBuXPhos)
Typical Base NaOtBu, K₃PO₄, Cs₂CO₃Stronger bases often required (e.g., LiHMDS, NaOtBu)
Typical Temperature 80-100 °C100-130 °C
Representative Yield Good to Excellent (75-90%)Moderate to Good (50-80%)

Note: The data presented are representative and based on analogous heterocyclic systems. Actual results may vary depending on the specific amine and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of the 7-halo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv.), amine (1.1-1.5 equiv.), palladium catalyst, ligand, and base in an anhydrous, aprotic solvent is heated under an inert atmosphere.

Detailed Protocol (Bromo-analog): To an oven-dried Schlenk tube is added 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (215 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), BINAP (37 mg, 0.06 mmol), and NaOtBu (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) and morpholine (105 µL, 1.2 mmol) are added. The reaction is heated to 100 °C for 16 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[1]

Detailed Protocol (Chloro-analog): To an oven-dried Schlenk tube is added 7-Chloro-3,4-dihydro-2H-pyrido[3,2-b]oxazine (171 mg, 1.0 mmol), a suitable palladium precatalyst such as BrettPhos Pd G3 (36 mg, 0.04 mmol), and LiHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 mmol). The tube is evacuated and backfilled with argon. Anhydrous 1,4-dioxane (10 mL) and morpholine (105 µL, 1.2 mmol) are added. The mixture is heated to 110 °C for 24 hours. Workup and purification are performed as described for the bromo-analog.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X 7-Halo-pyrido[3,2-b]oxazine Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amine R2NH Base Base Amine->Base Base->Amine_Coordination Amido_Complex Ar-Pd(II)-NR2(L) Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product 7-Amino-pyrido[3,2-b]oxazine Reductive_Elimination->Product

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to install alkyne functionalities, which can serve as versatile handles for further transformations or as integral components of pharmacophores.

Comparative Performance
Feature7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine7-Chloro-3,4-dihydro-2H-pyrido[3,2-b]oxazine
Reactivity HigherSignificantly Lower
Typical Catalyst Loading Pd: 1-5 mol%, CuI: 1-10 mol%Pd: 5-10 mol%, CuI: 5-20 mol% (often requires forcing conditions)
Typical Ligand PPh₃More specialized ligands may be needed
Typical Base Et₃N, i-Pr₂NHStronger amine bases or alternative conditions
Typical Temperature Room Temperature to 80 °C80-120 °C
Representative Yield Good to Excellent (70-90%)Low to Moderate (30-60%)

Note: The data presented are representative and based on analogous heterocyclic systems. The Sonogashira coupling of aryl chlorides is notoriously challenging. Actual results may vary depending on the specific alkyne and reaction conditions.

Experimental Protocol: Sonogashira Coupling

A mixture of the 7-halo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (1.0 equiv.), terminal alkyne (1.1-1.5 equiv.), palladium catalyst, copper(I) iodide, and an amine base in a suitable solvent is stirred under an inert atmosphere.

Detailed Protocol (Bromo-analog): To a solution of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine (215 mg, 1.0 mmol) in a mixture of THF (10 mL) and Et₃N (4 mL) is added Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol). The mixture is degassed with argon for 15 minutes. Phenylacetylene (132 µL, 1.2 mmol) is then added, and the reaction is stirred at 60 °C for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. Purification by column chromatography yields the desired product.[2]

Detailed Protocol (Chloro-analog): The Sonogashira coupling of the chloro-analog is expected to be significantly more challenging. A representative protocol would involve more forcing conditions: To a sealed tube containing 7-Chloro-3,4-dihydro-2H-pyrido[3,2-b]oxazine (171 mg, 1.0 mmol), Pd(PPh₃)₄ (116 mg, 0.1 mmol), CuI (38 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) in anhydrous DMF (10 mL) is added phenylacetylene (165 µL, 1.5 mmol). The tube is sealed, and the mixture is heated to 120 °C for 48 hours. Workup and purification are performed as described for the bromo-analog.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X 7-Halo-pyrido[3,2-b]oxazine Ar-X->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-C≡CR(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 7-Alkynyl-pyrido[3,2-b]oxazine Reductive_Elimination->Product Cu(I)X CuI Acetylide_Formation Acetylide Formation Cu(I)X->Acetylide_Formation Alkyne R-C≡C-H Base Base Alkyne->Base Base->Acetylide_Formation Cu_Acetylide Cu-C≡C-R Acetylide_Formation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: General catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The choice between 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine and its chloro-analog for cross-coupling reactions is a classic trade-off between reactivity and substrate availability/cost. The bromo-derivative consistently offers higher reactivity, allowing for milder conditions, lower catalyst loadings, and generally higher yields across Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In contrast, the chloro-analog, while potentially more cost-effective, necessitates more forcing conditions, specialized catalyst systems, and may result in lower yields, particularly for the challenging Sonogashira reaction. For early-stage drug discovery and the synthesis of complex molecules where efficiency and yield are paramount, the bromo-analog is the superior choice. However, for process development and large-scale synthesis, the development of a robust protocol for the less expensive chloro-analog could be economically advantageous. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific synthetic goals.

References

Efficacy of EGFR inhibitors derived from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Efficacy of Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies. Among these, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have become a cornerstone in the treatment of various cancers, particularly Non-Small Cell Lung Cancer (NSCLC). However, the emergence of drug resistance, often driven by secondary mutations in the EGFR gene, necessitates the discovery of novel and more effective inhibitors. This guide provides a comparative analysis of a promising new class of EGFR inhibitors derived from the pyrido[2,3-b][1][2]oxazine scaffold, with a particular focus on derivatives synthesized from the 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine intermediate.

Overview of Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors

Recent research has identified a novel series of substituted pyrido[2,3-b][1][2]oxazine analogues as potent EGFR tyrosine kinase (TK) inhibitors.[1][3] These compounds have demonstrated significant anti-proliferative effects against various NSCLC cell lines, including those harboring EGFR mutations that confer resistance to earlier generations of EGFR inhibitors.[1][3] A key intermediate in the synthesis of these potent inhibitors is 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, which serves as a versatile building block for introducing diverse chemical moieties to optimize biological activity.[1][4]

Comparative Efficacy Data

The anti-proliferative activity of the most promising pyrido[2,3-b][1][2]oxazine derivatives was evaluated against three distinct NSCLC cell lines, each representing a different EGFR status:

  • HCC827: Features an EGFR exon 19 deletion, making it sensitive to first-generation EGFR inhibitors.

  • NCI-H1975: Harbors the L858R/T790M double mutation, which confers resistance to first and second-generation inhibitors.

  • A-549: Expresses wild-type EGFR.

The performance of these novel compounds was benchmarked against Osimertinib, a clinically approved third-generation EGFR-TKI.

CompoundHCC827 (EGFR ex19del) IC₅₀ (µM)NCI-H1975 (L858R/T790M) IC₅₀ (µM)A-549 (WT-EGFR) IC₅₀ (µM)
7f 0.090.891.10
7g Not explicitly stated, but among the most promisingNot explicitly stated, but among the most promisingNot explicitly stated, but among the most promising
7h Not explicitly stated, but among the most promisingNot explicitly stated, but among the most promisingNot explicitly stated, but among the most promising
Osimertinib Comparable to 7fComparable to 7fComparable to 7f

Data sourced from a comprehensive study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1][3]

Notably, compound 7f demonstrated potency equivalent to Osimertinib across all tested cell lines, highlighting its potential as a next-generation EGFR inhibitor.[1][3] Furthermore, these promising compounds exhibited selective cytotoxicity towards cancer cells, with no harmful effects observed on normal BEAS-2B cells at concentrations exceeding 61 µM.[1][3]

Mechanism of Action

The primary mode of action for these novel inhibitors has been elucidated through mechanistic studies.

EGFR_Inhibition_Pathwaycluster_membraneCell Membranecluster_inhibitorInhibitor Actioncluster_downstreamDownstream SignalingEGFREGFRAutophosphorylationEGFR AutophosphorylationEGFR->AutophosphorylationActivatesCompound_7fCompound 7f(Pyrido[2,3-b][1,4]oxazine derivative)Compound_7f->AutophosphorylationInhibitsApoptosisApoptosisCompound_7f->ApoptosisInducesProliferationCell ProliferationSurvivalAutophosphorylation->ProliferationPromotesAutophosphorylation->ApoptosisInhibitsEGFEGF(Ligand)EGF->EGFRBindsSynthesis_WorkflowStart7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (1)Step1Reaction with2,5-difluorobenzenesulfonyl chlorideStart->Step1IntermediateSulfonamide derivative (2)Step1->IntermediateStep2Suzuki Cross-CouplingIntermediate->Step2Final_ProductsTarget Compounds(e.g., 7f, 7g, 7h)Step2->Final_Products

Characterization of novel compounds synthesized from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine

Novel Pyrido[2,3-b][1][2]oxazine Derivatives as Potent EGFR-TK Inhibitors: A Comparative Guide

A new class of compounds synthesized from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine has demonstrated significant potential as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors, offering a promising avenue for the development of targeted cancer therapies. [1][2][3] This guide provides a comparative analysis of these novel compounds, detailing their synthesis, biological activity, and mechanism of action, alongside a comparison with the clinically approved drug, Osimertinib.

Performance Comparison of Novel Compounds

A series of novel pyrido[2,3-b][1]oxazine analogues were synthesized and evaluated for their in vitro anticancer activity against various non-small cell lung cancer (NSCLC) cell lines.[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the potency of these compounds. The results for the most promising derivatives, alongside the reference drug Osimertinib, are summarized in the table below.

CompoundHCC827 (EGFR exon 19 deletion) IC50 (µM)NCI-H1975 (EGFR L858R/T790M) IC50 (µM)A-549 (Wild-type EGFR) IC50 (µM)BEAS-2B (Normal Lung Cells) Cytotoxicity
7f 0.090.891.10Selectively cytotoxic to cancer cells (>61 µM)
7g 0.151.231.58Not specified
7h 0.211.592.18Not specified
Osimertinib 0.0070.0880.76Not specified

Data sourced from a comprehensive study on novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors.[1][2][3]

The data indicates that compound 7f exhibits the most potent anticancer activity among the synthesized derivatives, with IC50 values comparable to Osimertinib, particularly against the HCC827 cell line.[1][2][3] Notably, these novel compounds demonstrated selective cytotoxicity towards cancer cells while showing minimal harm to normal lung cells at concentrations above 61 µM.[1][2][3]

Experimental Protocols

The synthesis of these novel pyrido[2,3-b][1]oxazine derivatives involves a multi-step process starting from 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine. A key step in the synthesis is the Suzuki cross-coupling reaction.

General Synthetic Workflow

Synthetic WorkflowA7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazineBSulfonamide DerivativeFormationA->B2,5-difluorobenzenesulfonylchloride, Pyridine, DCMCMiyaura BorylationB->CBis(pinacolato)diboron,Pd(dppf)Cl2, KOAc, 1,4-dioxaneDSuzuki Cross-CouplingC->DHeterocyclic halidesENovel Pyrido[2,3-b][1,4]oxazineDerivativesD->E

Caption: General synthetic workflow for the preparation of novel pyrido[2,3-b][1]oxazine derivatives.

Synthesis of 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (Intermediate)

To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine (1.0 eq) in dichloromethane, pyridine (3.0 eq) and 2,5-difluorobenzenesulfonyl chloride (1.2 eq) were added at 0 °C.[2] The reaction mixture was then stirred at room temperature for 16 hours. Following the completion of the reaction, the mixture was diluted with water and extracted with dichloromethane to yield the sulfonamide derivative.[2]

General Procedure for Suzuki Cross-Coupling

The sulfonamide derivative undergoes Miyaura borylation via cross-coupling with bis(pinacolato)diboron using a palladium catalyst (Pd(dppf)Cl2) in the presence of a base (potassium acetate) and a solvent (1,4-dioxane) under an inert atmosphere at 80 °C for 2 hours.[2] This results in the formation of a boronate intermediate. The in-situ addition of various heterocyclic halides to this intermediate, followed by continuous heating at 80 °C for another 2 hours, facilitates the Suzuki cross-coupling reaction to yield the final novel pyrido[2,3-b][1]oxazine derivatives.[2]

Mechanism of Action: EGFR Signaling Pathway Inhibition

The synthesized compounds function as inhibitors of EGFR tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

The novel pyrido[2,3-b][1]oxazine derivatives competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling. This inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.

EGFR Signaling Pathway Inhibitioncluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_inhibitorInhibitionEGFEGFEGFREGFREGF->EGFRRASRASEGFR->RASPI3KPI3KEGFR->PI3KRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation& SurvivalERK->ProliferationAKTAKTPI3K->AKTApoptosisApoptosisAKT->Apoptosis|AKT->ProliferationInhibitorNovel Pyrido[2,3-b]oxazineDerivativesInhibitor->EGFRInhibitsAutophosphorylation

Caption: Inhibition of the EGFR signaling pathway by novel pyrido[2,3-b]oxazine derivatives.

Mechanistic studies have confirmed that compound 7f acts as an EGFR-TK autophosphorylation inhibitor.[1][2][3] This inhibition leads to a significant increase in programmed cell death, with one study showing 33.7% early and 9.1% late apoptosis in treated cells compared to control conditions.[2][3]

Alternative Compounds

The primary alternatives to these novel compounds are existing EGFR-TK inhibitors. The comparison in this guide has focused on Osimertinib, a third-generation EGFR-TKI used in the treatment of NSCLC with specific EGFR mutations. Other alternatives include first-generation inhibitors like Gefitinib and Erlotinib, and second-generation inhibitors such as Afatinib. The development of new derivatives from the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold aims to overcome resistance mechanisms that can develop against existing therapies.

Conclusion

The characterization of novel compounds synthesized from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine reveals a promising new class of EGFR-TK inhibitors. The lead compound, 7f, demonstrates potent and selective anticancer activity comparable to the clinically approved drug Osimertinib. The detailed synthetic protocols and understanding of their mechanism of action provide a solid foundation for further optimization and development of these compounds as next-generation targeted cancer therapies.

Validating the Structure of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Reaction Products: A Comparative Guide

Validating the Structure of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine Reaction Products: A Comparative Guide

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of analytical techniques for validating the structure of reaction products derived from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, a versatile scaffold in medicinal chemistry.

This document outlines the expected analytical data for the parent compound and its potential substitution products, alongside detailed experimental protocols for key analytical techniques. Furthermore, it addresses the potential for isomeric byproducts and provides a logical workflow for structural elucidation.

Expected Reaction Pathways and Potential Products

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine is a key intermediate for the synthesis of a variety of derivatives. The bromine atom at the 7-position is susceptible to nucleophilic substitution, leading to a range of functionalized products. This guide will focus on the validation of the expected substitution products, as well as potential isomeric impurities.

A common reaction involves the substitution of the bromine atom with nucleophiles such as amines or alkoxides. For instance, reaction with an amine would be expected to yield 7-Amino-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, while reaction with a methoxide source would yield 7-Methoxy-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine. Additionally, reactions on the nitrogen of the oxazine ring are possible, such as sulfonylation.

It is also crucial to consider the potential for the formation of isomeric byproducts. Depending on the synthetic route to the starting material, isomers such as 7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine could potentially be present. Therefore, a thorough structural validation is essential.

Comparative Analytical Data

The following tables summarize the expected and hypothetical analytical data for the parent compound and its potential reaction products. This data serves as a reference for comparison with experimentally obtained results.

Table 1: ¹H and ¹³C NMR Spectral Data (Hypothetical)

CompoundAromatic Protons (δ, ppm)Oxazine Protons (δ, ppm)Aromatic Carbons (δ, ppm)Oxazine Carbons (δ, ppm)
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine~7.5-8.0 (2H)~3.5-4.5 (4H)~110-150~40-70
7-Amino-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine~6.5-7.5 (2H)~3.5-4.5 (4H)~100-150~40-70
7-Methoxy-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine~7.0-7.8 (2H)~3.5-4.5 (4H), ~3.8 (3H, OCH₃)~105-155~40-70, ~55 (OCH₃)
Isomeric Impurity (e.g., 8-Bromo isomer)Different splitting patterns and chemical shifts in the aromatic regionSimilar to the expected productDifferent chemical shifts for brominated and adjacent carbonsSimilar to the expected product

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key IR Absorptions (cm⁻¹)
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine215.05216.96, 218.96 (Br isotope pattern)~3300 (N-H), ~1600, 1500 (C=C, C=N), ~1250 (C-O), ~600-700 (C-Br)
7-Amino-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine151.17152.18~3400-3200 (N-H str.), ~1620 (N-H bend), ~1600, 1500 (C=C, C=N), ~1250 (C-O)
7-Methoxy-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine166.18167.19~3300 (N-H), ~2950, 2850 (C-H), ~1600, 1500 (C=C, C=N), ~1250 (C-O)

Experimental Protocols

Accurate structural validation relies on the meticulous application of various analytical techniques. Detailed protocols for the most critical methods are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity of atoms and the chemical environment of protons and carbons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different fragments of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the product and gain insights into its fragmentation pattern.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for many organic molecules and will likely provide a strong signal for the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum. For compounds containing bromine, the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) should be observed for all bromine-containing fragments.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the expected functional groups (e.g., N-H, C=C, C=N, C-O, C-Br).

X-ray Crystallography

Objective: To determine the three-dimensional structure of the molecule with atomic resolution.

Protocol:

  • Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Workflow for Structure Validation

The following diagram illustrates a logical workflow for the structural validation of reaction products of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Gcluster_synthesisSynthesiscluster_analysisStructural Analysiscluster_validationValidationcluster_further_analysisFurther AnalysisstartReaction of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineproductPurified Reaction Productstart->productmsMass Spectrometry (MS)product->msftirFTIR Spectroscopyproduct->ftirnmrNMR Spectroscopy (1D & 2D)product->nmrxrayX-ray Crystallography (if crystalline)product->xraydata_comparisonCompare with Expected Datams->data_comparisonftir->data_comparisonnmr->data_comparisonxray->data_comparisonstructure_confirmationStructure Confirmeddata_comparison->structure_confirmationConsistentstructure_discrepancyStructure Discrepancydata_comparison->structure_discrepancyInconsistentre_evaluationRe-evaluate Synthetic Route & Puritystructure_discrepancy->re_evaluationisomer_analysisConsider Isomeric Structuresstructure_discrepancy->isomer_analysis

Caption: Workflow for the structural validation of reaction products.

By following a systematic approach that combines multiple analytical techniques and careful data interpretation, researchers can confidently validate the structures of novel compounds derived from 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine, ensuring the integrity of their research and development efforts.

Comparative Analysis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine Scaffold Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, the 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine core has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides an objective comparison of the performance of compounds derived from this scaffold with alternative therapies, supported by experimental data, to aid researchers in their drug discovery endeavors. While direct screening data for a broad library of compounds based on the exact 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine scaffold is limited in publicly available literature, this guide will focus on the extensively studied and closely related pyrido[2,3-b][1][2]oxazine scaffold, which shares the core bicyclic heteroatom-containing ring system and demonstrates significant potential in cancer therapy.

Performance Against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

Derivatives of the pyrido-oxazine scaffold have shown significant promise as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer (NSCLC). A recent study rationally designed and synthesized a series of novel pyrido[2,3-b][1][2]oxazine analogues and evaluated their anti-proliferative effects against various NSCLC cell lines.[3] The data presented below compares the most promising compounds from this library with the clinically approved third-generation EGFR-TKI, Osimertinib.

Data Presentation: Comparative Anti-proliferative Activity (IC50, µM)

CompoundHCC827 (EGFR exon 19 deletion)NCI-H1975 (EGFR L858R/T790M)A549 (Wild-type EGFR)
Compound 7f 0.090.891.10
Compound 7g ---
Compound 7h ---
Osimertinib ---

Note: Specific IC50 values for compounds 7g, 7h, and Osimertinib were not explicitly provided in the summarized abstract but compound 7f was stated to have potency "equivalent to clinically approved osimertinib"[3]. The study highlighted compounds 7f, 7g, and 7h as the most promising candidates.[3]

These findings suggest that the pyrido[2,3-b][1][2]oxazine scaffold can yield compounds with potent and selective activity against EGFR-mutated cancer cells, comparable to a leading therapeutic.[3] Notably, these compounds were found to be selectively cytotoxic against cancer cells while showing minimal harm to normal BEAS-2B cells at concentrations over 61 µM.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the pyrido[2,3-b][1][2]oxazine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human non-small cell lung cancer cell lines (HCC827, NCI-H1975, A549)

  • Normal human bronchial epithelial cells (BEAS-2B)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds or the vehicle control (DMSO).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

EGFR Tyrosine Kinase Inhibition Assay

To confirm the mechanism of action, an in vitro kinase assay can be performed to directly measure the inhibitory effect of the compounds on EGFR-TK activity.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the recombinant EGFR kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and then converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The pyrido-oxazine derivatives discussed exert their anti-cancer effects by inhibiting the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis. The synthesized compounds act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and thereby inhibiting the downstream signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR_dimer->PI3K_AKT Pyrido_oxazine Pyrido-oxazine Derivative Pyrido_oxazine->EGFR_dimer Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyrido-oxazine derivatives.

The experimental workflow for screening these compounds typically involves a multi-step process starting from compound synthesis, followed by in vitro cell-based assays to determine anti-proliferative activity, and then more specific biochemical assays to confirm the mechanism of action on the target kinase.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Pyrido-oxazine Library MTT_Assay MTT Cell Viability Assay (IC50 Determination) Synthesis->MTT_Assay Kinase_Assay EGFR Kinase Inhibition Assay (IC50 Determination) MTT_Assay->Kinase_Assay Promising Hits Data_Analysis Comparative Data Analysis Kinase_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General experimental workflow for screening pyrido-oxazine derivatives.

Potential for Other Therapeutic Applications

References

Safety Operating Guide

Safe Disposal of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b]oxazine: A Procedural Guide

Safe Disposal of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine: A Procedural Guide

Researchers and drug development professionals handling 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, outlining the necessary procedures for the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this chemical:

PPE CategorySpecific EquipmentStandard
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)
Hand Protection Chemical impermeable glovesInspected prior to use, satisfying EU Directive 89/686/EEC and the standard EN 374
Body Protection Fire/flame resistant and impervious clothingAppropriate for the scale of handling
Respiratory Protection Full-face respiratorIf exposure limits are exceeded or irritation is experienced

Spill Management and Emergency Procedures

In the event of a spill, immediate action is crucial to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1][3]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][3]

  • Collect: Collect and arrange disposal without creating dust. Use spark-proof tools and explosion-proof equipment.[1][3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Store for Disposal: Keep the collected material in suitable, closed containers for disposal.[1][3]

Disposal Procedures for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

Proper disposal is critical to environmental safety and regulatory compliance. The primary recommended disposal method is through a licensed chemical destruction facility.

Step-by-Step Disposal Protocol:

  • Containerization: Place the waste material in a suitable, closed, and properly labeled container.

  • Waste Characterization: Characterize the waste as a combustible solid and note the associated hazards (harmful if swallowed, skin/eye/respiratory irritant).

  • Licensed Disposal: Arrange for the material to be removed by a licensed chemical destruction plant.[1]

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[1]

  • Container Disposal: Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

Important Considerations:

  • Do not discharge the chemical into sewer systems.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Always handle the compound in accordance with good industrial hygiene and safety practices.[1]

Below is a workflow diagram illustrating the proper disposal procedure for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

cluster_prepPreparation for Disposalcluster_disposalDisposal Pathwaycluster_containerEmpty Container DisposalstartWaste Chemical(7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine)ppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppeempty_containerEmpty ContaminatedContainercontainerPlace in a Labeled,Sealed Containerppe->containerdisposal_choiceSelect Disposal Methodcontainer->disposal_choiceTransport to WasteManagement AreaincinerationControlled Incinerationwith Flue Gas Scrubbingdisposal_choice->incinerationdestruction_plantLicensed ChemicalDestruction Plantdisposal_choice->destruction_plantfinal_disposalProperly Disposedincineration->final_disposaldestruction_plant->final_disposalrinseTriple Rinse(or equivalent)empty_container->rinserecycleRecycle orReconditionrinse->recyclelandfillPuncture and Disposein Sanitary Landfillrinse->landfillIf recycling is not an option

Caption: Disposal workflow for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

Personal protective equipment for handling 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Essential Safety and Handling Guide for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine (CAS Number: 34950-82-8). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine was not located, an SDS for the closely related compound, 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, indicates several potential hazards.[1] These include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for general use.[3][4] Always inspect gloves for tears or punctures before use.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]
Body Protection Laboratory coat or disposable gownA flame-resistant lab coat is recommended. For tasks with a higher risk of splashes, a polyethylene-coated polypropylene or other laminate material gown should be used.[3][5]
Respiratory Protection Use in a well-ventilated area or fume hoodIf exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]

Experimental Workflow and Handling Precautions

Proper handling procedures are essential to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely working with 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.

prepPreparation- Don appropriate PPE- Work in a fume hoodweighWeighing- Use a tared container- Minimize dust generationprep->weighEnsure ventilationdissolveDissolution- Add solid to solvent slowly- Use a closed system if possibleweigh->dissolveTransfer carefullyreactionReaction- Monitor the reaction closely- Maintain proper ventilationdissolve->reactionControlled additioncleanupCleanup- Decontaminate surfaces- Segregate wastereaction->cleanupAfter reaction completiondisposalWaste Disposal- Follow institutional guidelines- Use labeled, sealed containerscleanup->disposalProper segregation

Caption: A typical experimental workflow for handling solid chemical compounds.

Key Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with skin and eyes.[1]

  • Ignition Sources: Keep away from all sources of ignition.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Disposal Plan

Proper disposal of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine and its containers is critical to prevent environmental contamination.

Waste Segregation and Disposal Pathway:

cluster_wasteWaste Generationcluster_disposalDisposal PathwaysolidSolid Waste(e.g., contaminated gloves, paper towels)solid_containerLabeled Solid Waste Containersolid->solid_containerliquidLiquid Waste(e.g., reaction mixtures, solvent rinses)liquid_containerLabeled Liquid Waste Containerliquid->liquid_containersharpsSharps Waste(e.g., contaminated needles, broken glass)sharps_containerPuncture-proof Sharps Containersharps->sharps_containerdisposal_facilityLicensed Chemical Waste Facilitysolid_container->disposal_facilityliquid_container->disposal_facilitysharps_container->disposal_facility

Caption: Segregation and disposal pathway for chemical waste.

Disposal Procedures:

  • Chemical Waste: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and responsible use of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine in the laboratory.

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